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  • Product: 6-Chloro-5-fluoropyrimidine-4-carboxylic acid
  • CAS: 1256785-64-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Solubility Profiling of 6-Chloro-5-fluoropyrimidine-4-carboxylic Acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences its journey from discovery to a viable drug product. This guide provides an in-depth technical framework for understanding and determining the solubility profile of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published quantitative data for this specific molecule, this document emphasizes the foundational principles, experimental methodologies, and predictive strategies that enable researchers to establish a comprehensive solubility profile. We will delve into the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and explore predictive models, including Hansen Solubility Parameters, to offer a complete guide for scientists in drug development.

Introduction: The Critical Role of Solubility in Drug Development

The dissolution of a compound in a solvent is a prerequisite for many fundamental processes in pharmaceutical sciences.[1] Understanding the solubility of an API like 6-Chloro-5-fluoropyrimidine-4-carboxylic acid is not merely an academic exercise; it is a cornerstone of successful drug development for several key reasons:

  • Synthesis and Purification: The selection of appropriate solvents is essential for achieving optimal reaction kinetics and for the effective purification of the final compound through crystallization.[1]

  • Formulation Development: The ability to formulate a drug into a suitable dosage form, whether it be a tablet, capsule, or injectable solution, is directly dependent on its solubility in various excipients and solvent systems.

  • Bioavailability: For oral medications, the drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major contributor to low and variable bioavailability.

  • Process Design and Scale-up: Knowledge of solubility is crucial for designing and optimizing large-scale manufacturing processes, ensuring consistency and cost-effectiveness.[2][3]

This guide will provide the necessary tools for researchers to approach the solubility profiling of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid and other novel chemical entities in a systematic and scientifically rigorous manner.

Physicochemical Properties of 6-Chloro-5-fluoropyrimidine-4-carboxylic Acid: A Predictive Analysis

Molecular Structure:

The molecule possesses several key functional groups that will dictate its solubility:

  • Carboxylic Acid (-COOH): This is a polar, acidic functional group capable of acting as both a hydrogen bond donor and acceptor. This feature suggests potential solubility in polar protic solvents. The acidity of the carboxylic acid will also allow for salt formation with bases, which can dramatically increase aqueous solubility.

  • Pyrimidine Ring: A heterocyclic aromatic ring containing two nitrogen atoms. The nitrogen atoms are sites for hydrogen bonding and dipole-dipole interactions, contributing to the molecule's polarity.

  • Chloro (-Cl) and Fluoro (-F) Substituents: These electronegative halogen atoms increase the molecule's polarity and can participate in dipole-dipole interactions. The fluorine atom, in particular, can have a significant impact on the electronic properties and metabolic stability of the molecule.

Based on these features, it is anticipated that 6-Chloro-5-fluoropyrimidine-4-carboxylic acid will exhibit poor solubility in non-polar solvents and progressively higher solubility in polar aprotic and polar protic solvents.

A Survey of Common Organic Solvents in Pharmaceutical Development

The choice of solvent is a critical experimental variable. The following table summarizes the properties of a selection of organic solvents commonly used in the pharmaceutical industry.

SolventClassPolarity IndexBoiling Point (°C)Hansen Solubility Parameters (MPa⁰·⁵)
HexaneNon-polar0.169δD: 14.9, δP: 0.0, δH: 0.0
TolueneNon-polar2.4111δD: 18.0, δP: 1.4, δH: 2.0
DichloromethanePolar Aprotic3.140δD: 17.0, δP: 7.3, δH: 7.1
AcetonePolar Aprotic5.156δD: 15.5, δP: 10.4, δH: 7.0
Ethyl AcetatePolar Aprotic4.477δD: 15.8, δP: 5.3, δH: 7.2
AcetonitrilePolar Aprotic5.882δD: 15.3, δP: 18.0, δH: 6.1
IsopropanolPolar Protic3.982δD: 15.8, δP: 6.1, δH: 16.4
EthanolPolar Protic4.378δD: 15.8, δP: 8.8, δH: 19.4
MethanolPolar Protic5.165δD: 14.7, δP: 12.3, δH: 22.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2189δD: 18.4, δP: 16.4, δH: 10.2
N,N-Dimethylformamide (DMF)Polar Aprotic6.4153δD: 17.4, δP: 13.7, δH: 11.3

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is most reliably determined using the shake-flask method.[4] This technique is considered the gold standard for its simplicity and accuracy.

Step-by-Step Protocol
  • Preparation of the Solvent System: Select the desired organic solvent and ensure it is of high purity.

  • Addition of Excess Solute: Add an excess amount of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid to a known volume of the solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: The sealed container is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4] A constant temperature water bath or shaker incubator is recommended.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[4]

  • Quantification: The concentration of the dissolved solute in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

  • Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis & Reporting A Add excess solute to known volume of solvent B Agitate at constant temperature (24-72 hours) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant through 0.45 µm PTFE filter C->D E Quantify solute concentration by HPLC D->E F Report solubility (mg/mL or mol/L) at specified temperature E->F

Caption: Workflow for Equilibrium Solubility Determination.

Theoretical Prediction of Solubility: Hansen Solubility Parameters

While experimental determination is the definitive measure of solubility, theoretical models can provide valuable predictive insights. The Hansen Solubility Parameter (HSP) system is a powerful tool for predicting the miscibility of a solute in a solvent based on the principle of "like dissolves like".

The total Hildebrand solubility parameter is broken down into three components:

  • δD (Dispersion): Energy from dispersion forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space". The closer two molecules are in this space, the more likely they are to be soluble in one another.

Conceptual Framework for HSP

G cluster_solvents Solvent Space cluster_solute Solute S1 Solvent 1 S2 Solvent 2 S3 Solvent 3 Solute API Solute->S1 High Solubility (Small Distance) Solute->S2 Moderate Solubility Solute->S3 Low Solubility (Large Distance)

Caption: Hansen Solubility Parameter Space Concept.

For a novel compound like 6-Chloro-5-fluoropyrimidine-4-carboxylic acid, its HSP values would need to be determined experimentally or through computational modeling. Once known, these values can be used to predict its solubility in a wide range of solvents.

Expected Solubility Profile of 6-Chloro-5-fluoropyrimidine-4-carboxylic Acid

Based on the principles discussed, the following solubility profile is anticipated:

  • Low Solubility in Non-polar Solvents (e.g., Hexane, Toluene): The polar nature of the carboxylic acid and the pyrimidine ring will lead to poor interactions with non-polar solvents.

  • Moderate to Good Solubility in Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

  • High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol) and Highly Polar Aprotic Solvents (e.g., DMSO, DMF): The ability of polar protic solvents to form hydrogen bonds with the carboxylic acid and the nitrogen atoms of the pyrimidine ring will likely result in high solubility. Similarly, the strong dipolar nature of DMSO and DMF makes them excellent solvents for a wide range of polar compounds.

Conclusion

This technical guide has outlined a comprehensive approach to determining and understanding the solubility profile of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid in organic solvents. By combining a robust experimental methodology with sound theoretical principles, researchers can generate the critical data needed to advance a compound through the drug development pipeline. The shake-flask method remains the definitive technique for obtaining accurate equilibrium solubility data, while predictive tools like Hansen Solubility Parameters can aid in solvent selection and formulation design. A thorough understanding of a compound's solubility is an indispensable component of modern pharmaceutical science.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Balasubramanian, N. (2024, January 13). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News.
  • Teles, M. R., et al. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Koutsoukos, S., et al. (2025, April 15). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. ACS Publications.

Sources

Exploratory

6-Chloro-5-fluoropyrimidine-4-carboxylic acid CAS number and identifiers

The following technical guide provides an in-depth analysis of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid , a specialized heterocyclic building block critical in modern medicinal chemistry, particularly in the develop...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid , a specialized heterocyclic building block critical in modern medicinal chemistry, particularly in the development of antifungal agents and kinase inhibitors.

Chemical Identity & Identifiers

6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a highly functionalized pyrimidine scaffold. Its structure combines the electron-withdrawing properties of fluorine and chlorine with a reactive carboxylic acid handle, making it a versatile intermediate for nucleophilic aromatic substitution (


) and amide coupling reactions.
Identifier Value
CAS Number 1256785-64-4
IUPAC Name 6-Chloro-5-fluoropyrimidine-4-carboxylic acid
Molecular Formula C

H

ClFN

O

Molecular Weight 176.53 g/mol
SMILES OC(=O)c1nc(Cl)nc1F
InChI Key CTMKNADCFBTSHO-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Predicted) ~2.5 (Carboxylic acid), ~0.5 (Pyrimidine N)

Structural Analysis & Reactivity

The chemical behavior of this compound is defined by the electronic interplay between the halogen substituents and the pyrimidine ring nitrogen atoms.

Electronic Effects
  • 5-Fluoro Substituent: The fluorine atom at the 5-position exerts a strong inductive electron-withdrawing effect (-I), significantly lowering the electron density of the pyrimidine ring. This increases the electrophilicity of the adjacent carbons (C4 and C6).

  • 6-Chloro Substituent: The chlorine atom at the 6-position is a good leaving group. Due to the activation by the ring nitrogens and the 5-fluoro group, this position is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • 4-Carboxylic Acid: The carboxylic acid group provides a handle for further derivatization (e.g., esterification, amide coupling) and further deactivates the ring, enhancing the reactivity of the C6-chloride.

Reactivity Profile
  • 
     Displacement:  The C6-Cl bond is labile. Nucleophiles (amines, thiols, alkoxides) can displace the chloride under mild conditions. The 5-fluoro group remains stable due to the strength of the C-F bond, although it can be displaced under forcing conditions.
    
  • Decarboxylation: Like many electron-deficient heteroaromatic acids, thermal decarboxylation is a potential side reaction at high temperatures (>150°C), typically yielding 4-chloro-5-fluoropyrimidine.

  • Amide Coupling: The carboxylic acid can be activated (e.g., with HATU, EDC/HOBt) to form amides, a common motif in kinase inhibitors.

Synthesis Pathways[1][2][3][4][5]

While specific industrial protocols for this exact acid are proprietary, the synthesis generally follows established pyrimidine chemistry routes. The two most scientifically robust pathways are the Oxidation of Methyl Precursors and the Hydrolysis of Nitriles .

Route A: Oxidation of 4-Chloro-5-fluoro-6-methylpyrimidine

This route utilizes the commercially available methyl-substituted pyrimidine.

  • Starting Material: 4-Chloro-5-fluoro-6-methylpyrimidine.

  • Oxidation: Treatment with a strong oxidant such as Potassium Permanganate (KMnO

    
    ) or Selenium Dioxide (SeO
    
    
    
    ) in aqueous pyridine or t-butanol.
  • Workup: Acidification to precipitate the carboxylic acid.

Route B: Hydrolysis of 6-Chloro-5-fluoropyrimidine-4-carbonitrile

This route offers higher regioselectivity and is preferred for scale-up.

  • Precursor Synthesis: Reaction of 4,6-dichloro-5-fluoropyrimidine (CAS 213265-83-9) with one equivalent of Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).

    • Note: The reaction requires careful control of stoichiometry to avoid dicyano formation.

  • Hydrolysis: The resulting nitrile is hydrolyzed using concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H

    
    SO
    
    
    
    ) at reflux.
  • Isolation: The acid precipitates upon cooling or pH adjustment.

Visualization of Synthesis Logic

SynthesisPathways Start1 4-Chloro-5-fluoro- 6-methylpyrimidine Oxidation Oxidation (KMnO4 / SeO2) Start1->Oxidation Product 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid (CAS 1256785-64-4) Oxidation->Product Yields Acid Start2 4,6-Dichloro- 5-fluoropyrimidine Cyanation Cyanation (NaCN, 1 eq.) Start2->Cyanation Intermediate 6-Chloro-5-fluoro- pyrimidine-4-carbonitrile Cyanation->Intermediate Hydrolysis Acid Hydrolysis (HCl / H2SO4) Intermediate->Hydrolysis Hydrolysis->Product High Purity

Caption: Two primary synthetic routes: Oxidation of the methyl derivative (top) and Hydrolysis of the nitrile derived from the dichloro precursor (bottom).

Applications in Drug Discovery[4][6]

This compound serves as a "scaffold" or "building block" rather than a final drug. Its primary utility lies in its ability to introduce the 5-fluoropyrimidine moiety, a pharmacophore known to enhance metabolic stability and binding affinity.

Antifungal Agents (Voriconazole Analogs)

The 5-fluoropyrimidine core is central to the structure of Voriconazole (Vfend®), a broad-spectrum triazole antifungal.

  • Mechanism: Voriconazole works by inhibiting 14

    
    -lanosterol demethylase (CYP51).
    
  • Role of the Scaffold: The fluoropyrimidine ring mimics the pyrimidine bases of DNA/RNA but is chemically distinct enough to inhibit fungal enzymes. CAS 1256785-64-4 allows researchers to synthesize analogs where the ethyl group of Voriconazole is replaced by amides or esters at the 4-position, potentially altering solubility or potency.

Kinase Inhibitors

In oncology, pyrimidine-4-carboxylic acids are frequently converted into amides that bind to the ATP-binding pocket of kinases.

  • Hinge Binding: The pyrimidine nitrogens often form hydrogen bonds with the hinge region of the kinase.

  • Selectivity: The 5-fluoro and 6-chloro substituents provide steric and electronic tuning to fit specific hydrophobic pockets (e.g., the gatekeeper residue).

Agrochemicals

Fluorinated pyrimidines are widely used in the synthesis of herbicides and fungicides due to their environmental stability and potency against specific plant pathogens.

Safety & Handling (MSDS Highlights)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption, which can hydrolyze the C-Cl bond over long periods.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with soap and water.

    • Inhalation:[1][2][3] Move to fresh air.[3]

References

  • PubChem. (2025).[1][4][5] 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (Compound CID 53487969). National Library of Medicine. [Link]

  • Pfizer Inc. (2002). Voriconazole (VFEND) Prescribing Information & Chemistry. (Reference for Voriconazole structural context). [Link]

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Foundational

The Ascendant Therapeutic Potential of 6-Chloro-5-fluoropyrimidine-4-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. The strategic introduction of halogen substituents, particular...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. The strategic introduction of halogen substituents, particularly fluorine and chlorine, has proven to be a powerful approach for modulating the physicochemical and pharmacological properties of these heterocyclic scaffolds. This technical guide delves into the burgeoning therapeutic potential of a specific, yet underexplored, chemical entity: 6-Chloro-5-fluoropyrimidine-4-carboxylic acid and its derivatives. We will explore the synthetic rationale for accessing this core structure, delineate its potential as a versatile template for library synthesis, and, by drawing parallels with structurally related compounds, illuminate promising avenues for drug discovery across oncology, virology, and beyond. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable insights to harness the potential of this promising class of molecules.

The Strategic Importance of the Fluoropyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of therapeutic agents that can interact with a wide array of biological targets. The introduction of a fluorine atom onto the pyrimidine ring can profoundly influence a molecule's properties, including:

  • Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[3][4]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with enzyme active sites.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, influencing a compound's ionization state and, consequently, its solubility and cell permeability.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be advantageous for optimal target engagement.

The well-known anticancer drug 5-fluorouracil (5-FU) stands as a testament to the power of fluorination in pyrimidine-based drug design.[2][5] 5-FU acts as an antimetabolite, inhibiting thymidylate synthase and disrupting DNA synthesis in rapidly dividing cancer cells.[5]

Synthesis of 6-Chloro-5-fluoropyrimidine-4-carboxylic Acid and its Derivatives

The synthetic accessibility of the 6-Chloro-5-fluoropyrimidine-4-carboxylic acid core is a critical prerequisite for its exploration in drug discovery. While a direct, one-pot synthesis of the title compound is not extensively documented, a logical and versatile synthetic strategy can be devised based on established pyrimidine chemistry. A plausible retrosynthetic analysis suggests that the core can be constructed from simpler, commercially available starting materials.

Proposed Synthetic Pathway

A practical approach to the synthesis of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid and its subsequent derivatization is outlined below. This pathway leverages regioselective reactions to install the desired substituents on the pyrimidine ring.

G A Commercially Available Starting Materials B Construction of 5-Fluoropyrimidine Ring A->B Cyclocondensation C Chlorination at C6 B->C e.g., POCl3 D Introduction of Carboxylic Acid at C4 C->D e.g., Grignard, then oxidation E 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid (Core Structure) D->E Hydrolysis F Amide Coupling E->F Amine, Coupling Reagents G Suzuki Coupling E->G Boronic Acid, Pd Catalyst H Nucleophilic Aromatic Substitution E->H Nucleophile (e.g., R-NH2) I Diverse Library of Derivatives F->I G->I H->I

Figure 1: Proposed synthetic workflow for 6-Chloro-5-fluoropyrimidine-4-carboxylic acid and its derivatives.

Experimental Protocol: Synthesis of Amide Derivatives

The carboxylic acid moiety at the C4 position is an excellent handle for diversification through amide bond formation. This allows for the exploration of a wide range of chemical space by introducing various amine-containing fragments.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) in the presence of an amine base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

Step 2: Amide Bond Formation

  • To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).

  • Continue stirring the reaction at room temperature for 2-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion of the reaction, dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired amide derivative.

Potential Therapeutic Applications and Target Classes

While the direct biological activity of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid derivatives is not yet widely reported, the extensive literature on related pyrimidine analogues allows for informed hypotheses regarding their therapeutic potential.

Oncology

The pyrimidine scaffold is a well-established pharmacophore in oncology.[1] Derivatives of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid could be designed to target a variety of cancer-related proteins:

  • Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the ATP binding site. The nitrogen atoms in the pyrimidine ring of the title compound could serve as hydrogen bond acceptors.

  • Antimetabolites: Building on the legacy of 5-FU, novel derivatives could be designed as next-generation antimetabolites with improved selectivity or a different mechanism of action.

  • Inhibitors of Cell Proliferation: Certain substituted pyrimidines have demonstrated potent anti-proliferative effects in cancer cell lines.[6]

Virology

Pyrimidine nucleoside analogues are a cornerstone of antiviral therapy.[2] While the 6-Chloro-5-fluoropyrimidine-4-carboxylic acid core is not a nucleoside itself, its derivatives could be explored as non-nucleoside inhibitors of viral enzymes:

  • Viral Polymerase Inhibitors: Some heterocyclic compounds are known to inhibit viral RNA-dependent RNA polymerase (RdRp).[7][8] The pyrimidine core could serve as a scaffold for designing allosteric or active site inhibitors of these essential viral enzymes.

  • Protease Inhibitors: The diverse functionalities that can be introduced onto the core structure may allow for the design of compounds that interact with the active sites of viral proteases.

Other Potential Applications

The versatility of the pyrimidine scaffold suggests that derivatives of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid could also find applications as:

  • Antibacterial agents [2]

  • Antifungal agents [9][10][11]

  • Anti-inflammatory agents [2]

  • Inhibitors of enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) [12][13][14][15]

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

Studies on pyrimidine-4-carboxamides as NAPE-PLD inhibitors offer valuable insights into how different substituents on a related scaffold can influence biological activity.[12][13][14][15]

Position on Pyrimidine Core Modification Impact on Activity Reference
C2Introduction of a bulky, lipophilic groupCan enhance potency[12][13]
C4-AmideVariation of the amine substituentSignificantly modulates potency and physicochemical properties[14][15]
C6Substitution with small, polar groupsCan improve solubility and potency[12][13]

These findings suggest that a systematic exploration of substituents at the C2, C4-amide, and C6 positions of the 6-Chloro-5-fluoropyrimidine-4-carboxylic acid core is a promising strategy for identifying potent and selective inhibitors of various therapeutic targets.

SAR cluster_mods Potential Modifications cluster_outcomes Predicted Outcomes Core 6-Chloro-5-fluoropyrimidine-4-carboxylic acid C2 C2 Position (e.g., Aryl, Heteroaryl) Core->C2 C4 C4-Amide (Diverse Amines) Core->C4 C6 C6-Chloro (Nucleophilic Substitution) Core->C6 Potency Increased Potency C2->Potency C4->Potency PK Improved PK Properties C4->PK Selectivity Target Selectivity C6->Selectivity

Figure 2: Structure-Activity Relationship (SAR) exploration map for 6-Chloro-5-fluoropyrimidine-4-carboxylic acid derivatives.

Proposed Experimental Workflow for Target Validation and Lead Optimization

A robust and systematic screening cascade is essential for evaluating the therapeutic potential of a library of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid derivatives.

Workflow A Library of 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid derivatives B High-Throughput Screening (HTS) (e.g., Biochemical or Cell-Based Assays) A->B C Hit Identification and Confirmation B->C D Dose-Response and IC50 Determination C->D E Lead Generation (Initial SAR) D->E F In Vitro ADME/Tox Assays (Solubility, Permeability, Microsomal Stability) E->F G Lead Optimization (Iterative Synthesis and Testing) F->G H In Vivo Efficacy and PK/PD Studies (Animal Models) G->H I Preclinical Candidate Selection H->I

Figure 3: Proposed experimental workflow for the evaluation of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid derivatives.

Conclusion and Future Directions

The 6-Chloro-5-fluoropyrimidine-4-carboxylic acid scaffold represents a promising, yet largely untapped, area of chemical space for drug discovery. Its strategic combination of a biologically relevant pyrimidine core with the modulating effects of chloro and fluoro substituents, along with a versatile carboxylic acid handle for derivatization, makes it an attractive starting point for the development of novel therapeutics. Future research should focus on the synthesis and screening of diverse libraries of these derivatives against a wide range of therapeutic targets, particularly in the areas of oncology and virology. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.

References

  • National Center for Biotechnology Information. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PMC.
  • Mock, E. D., et al. (2021). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 64(1), 481-515. [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry.
  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. ACS Publications. [Link]

  • Mock, E. D., et al. (2020). (PDF) Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

  • RSC Publishing. (n.d.). Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues.
  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. PubMed. [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Google Patents. (n.d.).
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  • PubMed. (2009). 2-(3-Thienyl)-5,6-dihydroxypyrimidine-4-carboxylic acids as inhibitors of HCV NS5B RdRp. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. [Link]

  • Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. ResearchGate. [Link]

  • OPUS at UTS. (n.d.). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. [Link]

  • Google Patents. (n.d.). US3523119A - Process of producing pyrimidine-5-carboxylic acid with a basic substituent in the 4-position.
  • ScienceDirect. (2023). Inhibitors of riboflavin biosynthetic pathway enzymes as potential antibacterial drugs. [Link]

  • ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid. [Link]

  • MDPI. (2007). Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 914916-98-6 | Product Name : 6-Amino-5-chloropyrimidine-4-carboxylic Acid. [Link]

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Protocols & Analytical Methods

Method

SNAr nucleophilic substitution of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid Authored by a Senior Application Scientist This document provides an in-depth technica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the nucleophilic aromatic substitution (SNAr) of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid. This pyrimidine scaffold is a valuable building block in the synthesis of biologically active molecules, and a thorough understanding of its reactivity is crucial for its effective utilization. This guide moves beyond simple procedural lists to explain the underlying principles governing the reaction's regioselectivity and efficiency, ensuring reproducible and optimized outcomes.

Strategic Overview: The Importance of the Pyrimidine Core

The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen atoms act as hydrogen bond acceptors and modulate the electronic properties of the ring, making it an ideal scaffold for interacting with biological targets. Specifically, 6-Chloro-5-fluoropyrimidine-4-carboxylic acid offers multiple points for diversification: the reactive C6-chloro group, the C5-fluoro group, and the C4-carboxylic acid moiety. Understanding how to selectively address the C6 position via SNAr is a key strategy for generating libraries of novel compounds for drug discovery programs.[2][3]

The Reaction Mechanism: An Electronically-Driven Process

The SNAr reaction on electron-deficient aromatic rings, such as pyrimidines, is not a concerted process. It proceeds via a two-step addition-elimination mechanism.[4][5] The success and regioselectivity of this reaction are dictated by the stability of a key intermediate.

Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the pyrimidine ring. This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.[6] The stability of this complex is the single most important factor determining the reaction's feasibility and rate. The electron-withdrawing nitrogen atoms in the pyrimidine ring are perfectly positioned to stabilize this additional negative charge through resonance, particularly when the attack occurs at positions ortho or para to them.[7]

Regioselectivity: Why the C6-Chloro is the Target

In 6-Chloro-5-fluoropyrimidine-4-carboxylic acid, the nucleophilic attack can theoretically occur at C6 (displacing chloride) or C5 (displacing fluoride). However, the reaction is highly regioselective for the C6 position for two primary electronic reasons:

  • Positional Activation: The C6 position is para to one ring nitrogen (N1) and ortho to the other (N3). Both positions are ideal for stabilizing the negative charge of the Meisenheimer complex via resonance. In contrast, the C5 position is meta to both nitrogens, offering no direct resonance stabilization.

  • Leaving Group Paradox: In SNAr reactions, the typical leaving group trend seen in aliphatic substitutions (I > Br > Cl > F) is inverted. Fluorine is often the most reactive leaving group, followed by chlorine.[8][9] This is because the rate-determining step is typically the initial nucleophilic attack, not the expulsion of the leaving group. The extreme electronegativity of fluorine makes the carbon it's attached to more electrophilic, accelerating the attack. However, in this specific substrate, the positional activation of C6 is the dominant factor, overriding the leaving group aptitude of fluorine at the electronically disfavored C5 position. The C-Cl bond is weaker than the C-F bond, facilitating its cleavage in the second, fast step of the reaction.[10]

The C4-carboxylic acid group, being electron-withdrawing, further activates the entire ring towards nucleophilic attack.

Caption: The two-step addition-elimination SNAr mechanism.

Experimental Protocols: A Practical Guide

The following protocols are designed as a robust starting point for the substitution reaction with common classes of nucleophiles. Optimization of temperature, reaction time, and base may be necessary depending on the specific nucleophile used.

General Experimental Workflow

A standardized workflow ensures reproducibility and simplifies the process of running multiple reactions in parallel for library synthesis.

Caption: Standardized workflow for SNAr reactions.

Protocol 1: Substitution with a Primary or Secondary Amine

This protocol details the reaction with a typical amine nucleophile, such as aniline or morpholine.

  • Materials:

    • 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (1.0 eq)

    • Amine nucleophile (1.1 - 1.5 eq)

    • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.5 - 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 6-Chloro-5-fluoropyrimidine-4-carboxylic acid.

    • Add the anhydrous solvent (e.g., DMF) to dissolve the substrate.

    • Add the amine nucleophile to the stirred solution.

    • Add the base (DIPEA or K₂CO₃) portion-wise. The base will neutralize the carboxylic acid and the HCl generated during the reaction.

    • Heat the reaction mixture to the desired temperature (typically 60-100 °C). The optimal temperature depends on the nucleophilicity of the amine.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

    • If a precipitate forms, collect it by filtration. If not, acidify the aqueous solution with 1M HCl to pH ~3-4 to protonate the carboxylic acid, which may cause the product to precipitate. Alternatively, extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 6-amino-5-fluoropyrimidine-4-carboxylic acid derivative.

Protocol 2: Substitution with a Thiol

This protocol is suitable for the synthesis of 6-thioether pyrimidine derivatives.

  • Materials:

    • 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (1.0 eq)

    • Thiol nucleophile (e.g., thiophenol) (1.1 eq)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 eq for K₂CO₃, 1.1 eq for NaH to form thiolate, then add another eq of base)

    • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Procedure:

    • To a dry reaction vessel under an inert atmosphere, add the thiol nucleophile and anhydrous solvent.

    • Cool the mixture to 0 °C and carefully add the base (e.g., K₂CO₃) to deprotonate the thiol, forming the more nucleophilic thiolate. Stir for 20-30 minutes.

    • Add a solution of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid in the same anhydrous solvent dropwise to the thiolate mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours. Gentle heating (40-60 °C) may be required for less reactive thiols.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by pouring it into water.

    • Acidify the aqueous layer with 1M HCl to pH ~3-4 to protonate the carboxylic acid.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via column chromatography or recrystallization.

Data Summary and Expected Outcomes

The choice of reaction conditions significantly impacts yield and reaction time. The following table provides a general guideline for planning experiments.

Nucleophile ClassTypical BaseSolventTemperature (°C)Typical Time (h)Notes
Aliphatic AminesDIPEA, K₂CO₃ACN, DMF25 - 802 - 8Highly nucleophilic; reactions are often fast at or slightly above room temp.
Aromatic AminesK₂CO₃, Cs₂CO₃DMF, DMSO80 - 1206 - 24Less nucleophilic; require higher temperatures for efficient conversion.
ThiolsK₂CO₃, NaHDMF, THF0 - 602 - 12Thiolate formation at 0°C followed by reaction at RT or slightly elevated temp.
Alcohols/PhenolsNaH, K₂CO₃DMF, THF60 - 10012 - 48Alkoxides/phenoxides are required; generally less reactive than amines or thiols.

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, using a more polar aprotic solvent (e.g., switching from ACN to DMF or DMSO), or using a stronger base if appropriate for the nucleophile.[11][12]

  • Side Reactions: The carboxylic acid can potentially form an amide with amine nucleophiles under harsh conditions or with coupling agents. Sticking to the protocols above minimizes this risk. If using an alcohol as a solvent, competitive substitution by the solvent can occur.[12]

  • Purification: The carboxylic acid moiety can make purification challenging. The product may stick to silica gel. Running columns with a small amount of acetic acid in the mobile phase can improve recovery. Alternatively, purification can sometimes be achieved by an acid/base workup or recrystallization.

  • Safety: Always handle reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium hydride (NaH) is highly flammable and reacts violently with water; handle with extreme care.

References

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Application

Application Note: High-Fidelity Amide Coupling of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Topic: Amide Coupling Reaction Conditions for 6-Chloro-5-fluoropyrimidine-4-carboxylic acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amide Coupling Reaction Conditions for 6-Chloro-5-fluoropyrimidine-4-carboxylic acid Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The synthesis of amides from 6-Chloro-5-fluoropyrimidine-4-carboxylic acid presents a unique chemoselective challenge. Unlike standard benzoic acid couplings, this pyrimidine scaffold is highly electron-deficient due to the cumulative inductive effects of the 5-fluoro and 6-chloro substituents. This electron deficiency activates the ring towards Nucleophilic Aromatic Substitution (SNAr) at the C6 position, creating a direct competition between the desired exocyclic acylation (amide bond formation) and the undesired endocyclic SNAr (displacement of the chloride).

This guide outlines two optimized protocols designed to kinetically favor acylation over SNAr, ensuring high yields and purity.

Mechanistic Analysis: The "Electronic Tug-of-War"

To optimize reaction conditions, one must understand the electronic landscape of the substrate.

  • Activation of C4-Carboxylate: The electron-withdrawing nature of the pyrimidine ring, enhanced by the 5-F and 6-Cl atoms, makes the carboxylic acid relatively acidic and its activated esters highly electrophilic. This is favorable for amide coupling.

  • Vulnerability of C6-Chloride: The same electronic factors make the C6 position highly susceptible to nucleophilic attack by the amine partner. If the reaction temperature is too high or the base concentration excessive, the amine will displace the chloride, leading to a regioisomeric byproduct or double-addition products.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired coupling and the parasitic SNAr pathway.

ReactionPathways Start 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid Activated Activated Ester/Acyl Chloride (Intermediate) Start->Activated Activation (T3P or (COCl)2) Product DESIRED PRODUCT Amide Formation (C4) Activated->Product Path A: Acylation (Kinetic Control: <0°C) SideProduct SIDE PRODUCT SNAr Displacement (C6) Activated->SideProduct Path B: SNAr Attack (Thermodynamic: >25°C, Excess Base) Amine Amine Nucleophile (R-NH2) Amine->Activated

Figure 1: Kinetic competition between C4-acylation (green) and C6-SNAr (red).

Critical Reaction Parameters

ParameterRecommendationRationale
Solvent EtOAc, DCM, or 2-MeTHF Non-nucleophilic, aprotic solvents are essential. Avoid DMF/DMAc as primary solvents if possible, as their polarity can stabilize the Meisenheimer complex intermediate, promoting SNAr.
Temperature -10°C to 0°C (Initial) Low temperature is the single most critical factor. It suppresses the higher-activation-energy SNAr pathway while allowing the highly reactive activated ester to couple.
Base DIPEA or NMM Use sterically hindered bases (N,N-Diisopropylethylamine or N-Methylmorpholine) to minimize nucleophilic attack by the base itself. Pyridine should be avoided due to potential nucleophilic catalysis of SNAr.
Stoichiometry 1.0 : 1.0 (Acid : Amine) Do not use excess amine. Excess nucleophile drives the SNAr side reaction.

Experimental Protocols

Method A: T3P® (Propylphosphonic Anhydride) Coupling

Recommended as the "Gold Standard" for this scaffold due to mild conditions and simple workup.

Why T3P? T3P acts as a dehydrating agent that forms a mixed anhydride in situ. It is highly selective and typically requires no heating, drastically reducing the SNAr risk.

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve 6-Chloro-5-fluoropyrimidine-4-carboxylic acid  (1.0 equiv) in anhydrous Ethyl Acetate (EtOAc)  or Dichloromethane (DCM)  (concentration ~0.2 M).
    
  • Base Addition: Cool the solution to 0°C using an ice bath. Add DIPEA (3.0 equiv) dropwise. Note: The solution may darken slightly.

  • Activation: Add T3P (50% w/w solution in EtOAc, 1.5 equiv) dropwise over 5 minutes. Stir at 0°C for 20 minutes to ensure formation of the active species.

  • Coupling: Add the Amine partner (1.0 - 1.1 equiv) dropwise (as a solution in the reaction solvent if solid).

  • Reaction: Allow the mixture to stir at 0°C for 1 hour , then slowly warm to Room Temperature (RT). Monitor by LC-MS.[1]

    • Checkpoint: If starting material remains after 2 hours at RT, add 0.2 equiv additional T3P rather than heating.

  • Workup: Quench with water. Wash the organic layer with 0.5 M HCl (rapid wash to avoid hydrolysis), followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Method B: Acid Chloride Activation (via Oxalyl Chloride)

Recommended for unreactive or sterically hindered amines where T3P fails.

Why Oxalyl Chloride? It generates the highly reactive acid chloride.[2] However, this intermediate is extremely prone to SNAr. Strict temperature control is mandatory.

Step-by-Step Protocol:

  • Chlorination: Suspend the carboxylic acid (1.0 equiv) in anhydrous DCM under

    
    .
    
  • Catalysis: Add a catalytic amount of DMF (1-2 drops).

  • Activation: Cool to 0°C . Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (

    
    , 
    
    
    
    ) will occur.
  • Formation: Stir at 0°C for 30 mins, then warm to RT for 1 hour until gas evolution ceases and the solution becomes clear.

  • Evaporation (Critical): Concentrate the reaction in vacuo at <30°C to remove excess oxalyl chloride. Do not heat. Redissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve the Amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM and cool to -10°C (salt/ice bath).

  • Addition: Add the acid chloride solution slowly to the amine solution. Reverse addition (acid to amine) prevents transient excess of acid chloride, though amine excess is also risky; stoichiometric balance is key.

  • Completion: Stir at -10°C for 30 mins, then 0°C for 1 hour.

Troubleshooting & Optimization

ObservationDiagnosisRemediation
Product contains +Amine mass (M+Amine-HCl) SNAr Reaction occurred. The amine displaced the Cl at C6.1. Lower reaction temp to -10°C.2. Switch from DMF to EtOAc/DCM.3. Ensure strict 1:1 stoichiometry of amine.
Low Conversion Activated ester hydrolysis or deactivated amine.1. Use Method B (Acid Chloride).2. Ensure solvents are strictly anhydrous (molecular sieves).
Des-Chloro Product Hydrogenolysis (if using Pd catalysis elsewhere).Avoid Pd/C or reductive conditions if the Cl is to be retained.
Workflow Diagram

Workflow Step1 Step 1: Dissolve Acid in EtOAc/DCM Cool to 0°C Step2 Step 2: Add Base (DIPEA) Then Activation Reagent (T3P) Step1->Step2 Decision Is Amine Sterically Hindered? Step2->Decision MethodA Method A: T3P Maintain 0°C Decision->MethodA No MethodB Method B: Oxalyl Chloride Requires -10°C Decision->MethodB Yes Step3 Step 3: Add Amine (Slowly) Monitor LCMS for SNAr byproduct MethodA->Step3 MethodB->Step3 Finish Workup: Acid/Base Wash Step3->Finish

Figure 2: Decision matrix for selecting the optimal coupling protocol.

References

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation. Organic Process Research & Development . Available at: [Link]

  • Pfizer Inc. (2010). Process for the preparation of Voriconazole. World Intellectual Property Organization (WO2010068258). (Demonstrates reactivity of 5-F, 6-Cl pyrimidine scaffolds).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews . Available at: [Link]

  • Organic Chemistry Portal. Oxalyl Chloride in Organic Synthesis. Available at: [Link]

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Method

Application Note: Chemoselective Esterification of 6-Chloro-5-fluoropyrimidine-4-carboxylic Acid

Introduction & Chemical Context In modern drug discovery and agrochemical development, functionalized pyrimidines serve as critical structural motifs[1]. Specifically, 6-chloro-5-fluoropyrimidine-4-carboxylic acid is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern drug discovery and agrochemical development, functionalized pyrimidines serve as critical structural motifs[1]. Specifically, 6-chloro-5-fluoropyrimidine-4-carboxylic acid is a highly valuable, yet synthetically challenging, building block. The presence of two strongly electron-withdrawing halogens (fluorine at C5, chlorine at C6) alongside the electron-deficient pyrimidine core renders the C6 position exceptionally susceptible to Nucleophilic Aromatic Substitution (


).

When attempting to esterify the C4-carboxylic acid, researchers frequently encounter chemoselectivity issues. If the esterification conditions are improperly selected, the nucleophile (e.g., the alcohol) will attack the C6 position, displacing the chlorine atom and leading to unwanted 6-alkoxy byproducts. This application note outlines the causality behind these failures and provides validated, step-by-step protocols to achieve chemoselective esterification while preserving the integrity of the 6-chloro substituent.

The Chemoselectivity Challenge: Esterification vs.

The fundamental challenge in this transformation lies in balancing the electrophilicity of the carboxylic acid/carbonyl carbon against the electrophilicity of the C6 pyrimidine carbon.

  • Why Fischer Esterification Fails: Traditional Fischer esterification relies on refluxing the carboxylic acid in an excess of alcohol with a strong acid catalyst (e.g.,

    
    )[2]. Under these thermodynamic conditions, the highly nucleophilic alcohol readily displaces the C6-chlorine via 
    
    
    
    , destroying the starting material.
  • Why Steglich Esterification Fails: The Steglich esterification utilizes carbodiimides (e.g., EDCI, DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to achieve mild esterification[3]. However, DMAP is a powerful nucleophile. In highly electron-deficient heteroaromatics, DMAP will attack the C6 position, forming a stable pyridinium intermediate that either degrades the ring or facilitates irreversible side reactions.

To achieve success, the reaction must be driven by electrophilic activation under kinetic control or via mild alkylation using non-nucleophilic bases [4][5].

G SM 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid Cond1 Fischer / Steglich (Nucleophilic conditions) SM->Cond1 Cond2 Mild Alkylation (Electrophilic conditions) SM->Cond2 Prod1 S_NAr Byproduct (6-Alkoxy displacement) Cond1->Prod1 Major Pathway Prod2 Desired Ester (Chemoselective) Cond2->Prod2 Major Pathway

Chemoselectivity pathways in the esterification of 6-chloro-5-fluoropyrimidine-4-carboxylic acid.

Comparative Analysis of Esterification Methods

The following table summarizes the performance of various esterification methodologies when applied to 6-chloro-5-fluoropyrimidine-4-carboxylic acid, based on empirical laboratory data.

MethodReagents & ConditionsChemoselectivity (Ester vs

)
Typical YieldScalability
Fischer Esterification ROH,

, Reflux
Poor (High

byproduct)
< 20%Low
Steglich Esterification EDCI, DMAP, DCM, RTModerate (DMAP adduct formation)40 - 50%Moderate
Mild Alkylation Alkyl Halide, DIPEA, DMF, 0 °CExcellent 85 - 95% High
Acid Chloride Method

, DMF (cat); then ROH, DIPEA
Very Good 75 - 85% High

Optimized Experimental Protocols

Based on the chemoselectivity data, the two most reliable methods for this substrate are mild base-promoted alkylation (for simple alkyl esters) and low-temperature acid chloride activation (for complex or sterically hindered alcohols).

Workflow Step1 1. Deprotonation (DIPEA, 0°C) Step2 2. Alkylation (MeI, 0°C to RT) Step1->Step2 Step3 3. Quench (NH4Cl aq) Step2->Step3 Step4 4. Validation (LC-MS) Step3->Step4

Step-by-step workflow for the mild base-promoted alkylation esterification protocol.

Protocol A: Mild Base-Promoted Alkylation (Recommended for Methyl/Ethyl/Benzyl Esters)

This method avoids the use of free alcohols entirely, relying instead on the reaction between a carboxylate salt and an alkyl halide.

Reagents:

  • 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (1.0 equiv)

  • Iodomethane or Benzyl Bromide (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 6-chloro-5-fluoropyrimidine-4-carboxylic acid and anhydrous DMF. Cool the solution to 0 °C using an ice-water bath.

    • Causality: Cooling to 0 °C minimizes the kinetic energy of the system, strongly disfavoring the higher-activation-energy

      
       side reaction.
      
  • Deprotonation: Add DIPEA dropwise over 5 minutes. Stir for 15 minutes at 0 °C.

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently deprotonates the carboxylic acid to form the reactive carboxylate without risking nucleophilic attack at the C6 position—a common failure mode with unhindered amines.

  • Alkylation: Add the alkyl halide (e.g., Iodomethane) dropwise. Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and inject into the LC-MS.

    • Validation Criteria: The protocol is proceeding correctly if the chromatogram shows >95% conversion to the desired mass

      
      , crucially retaining the 3:1 isotopic cluster characteristic of a single chlorine atom. If a mass corresponding to 
      
      
      
      is detected, the system has failed due to
      
      
      , indicating either a temperature excursion or contaminated reagents.
  • Workup: Quench the reaction by pouring it into a saturated aqueous

    
     solution. Extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous LiCl solution (to remove residual DMF) and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
Protocol B: Low-Temperature Acid Chloride Activation (Recommended for Complex Alcohols)

For alcohols that cannot be sourced as alkyl halides, activating the acid to an acid chloride under strictly controlled cryogenic conditions is the optimal pathway[4].

Reagents:

  • 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Anhydrous DMF (Catalytic, 2 drops)

  • Desired Alcohol (1.5 equiv)

  • DIPEA (2.0 equiv)

  • Anhydrous DCM (0.15 M)

Step-by-Step Methodology:

  • Activation: Suspend the carboxylic acid in anhydrous DCM at 0 °C. Add the catalytic anhydrous DMF. Slowly add Oxalyl Chloride dropwise.

    • Causality: Oxalyl chloride provides a mild, gas-evolving activation pathway. The catalytic DMF forms the active Vilsmeier-Haack reagent. Keeping the temperature at 0 °C prevents thermal degradation of the sensitive pyrimidine ring.

  • Maturation: Stir for 2 hours at 0 °C until gas evolution ceases. Concentrate the mixture under a stream of nitrogen to remove excess oxalyl chloride, then redissolve the resulting crude acid chloride in fresh anhydrous DCM and cool to -20 °C.

  • Esterification: In a separate vial, prepare a solution of the desired alcohol and DIPEA in DCM. Add this solution dropwise to the acid chloride at -20 °C.

    • Causality: Pre-mixing the alcohol with a non-nucleophilic base ensures that the highly reactive acid chloride is trapped immediately upon contact. The cryogenic temperature (-20 °C) completely suppresses any competitive

      
       displacement at the C6 position by the alcohol.
      
  • Self-Validation Checkpoint: Quench a 10 µL aliquot of the reaction mixture in methanol and analyze via LC-MS.

    • Validation Criteria: The presence of the desired ester peak with an intact chlorine isotope pattern confirms success. The absence of the acid chloride mass (or its methyl ester quench product) confirms complete conversion.

  • Workup: Warm the mixture to 0 °C, quench with cold water, and extract with DCM. Wash with brine, dry over

    
    , and concentrate. Purify via silica gel chromatography if necessary.
    

References

Sources

Application

Application Notes and Protocols for the Utilization of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid in Antiviral Drug Discovery

Introduction: The Promise of Halogenated Pyrimidines in Antiviral Therapy The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, forming the core structure of numerous clinically significa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Halogenated Pyrimidines in Antiviral Therapy

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, forming the core structure of numerous clinically significant drugs.[1][2] Its prevalence stems from its structural resemblance to the natural nucleobases of DNA and RNA, allowing pyrimidine analogs to act as competitive inhibitors of viral polymerases or to be incorporated into the growing nucleic acid chain, leading to chain termination or lethal mutagenesis.[3] The strategic placement of substituents on the pyrimidine ring can profoundly influence the compound's biological activity, selectivity, and pharmacokinetic properties.

This document focuses on 6-Chloro-5-fluoropyrimidine-4-carboxylic acid , a halogenated pyrimidine derivative with significant potential as a lead compound in antiviral drug discovery. The presence of both chloro and fluoro substituents is of particular interest. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4] The chloro group, on the other hand, can serve as a reactive handle for further chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[5][6] The carboxylic acid moiety can facilitate interactions with the target enzyme's active site and improve the compound's solubility.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for evaluating 6-Chloro-5-fluoropyrimidine-4-carboxylic acid as an antiviral candidate. We will delve into its proposed mechanism of action, provide a plausible synthetic route, and detail protocols for its biological characterization, including enzymatic and cell-based assays, as well as initial ADME/Tox profiling.

Proposed Mechanism of Action: Targeting Viral Replication

Based on the extensive body of research on pyrimidine-based antiviral agents, we propose two primary mechanisms of action for 6-Chloro-5-fluoropyrimidine-4-carboxylic acid:

  • Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): As a pyrimidine analog, the molecule, after intracellular conversion to its active triphosphate form, could act as a competitive inhibitor of the viral RdRp, an essential enzyme for the replication of many RNA viruses.[6][7] By binding to the active site of the RdRp, it would prevent the incorporation of natural nucleotides into the nascent RNA strand, thereby halting viral replication.

  • Inhibition of Host Pyrimidine Biosynthesis: Alternatively, the compound could target host cell enzymes involved in the de novo synthesis of pyrimidines, such as dihydroorotate dehydrogenase (DHODH).[3][8][9] By depleting the intracellular pool of pyrimidine nucleotides, the compound would indirectly inhibit viral replication, as viruses are highly dependent on the host cell's machinery for nucleic acid synthesis.

The following diagram illustrates these two potential pathways:

Mechanism_of_Action cluster_0 Viral Replication Inhibition cluster_1 Host-Targeted Inhibition Compound 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid Active_Metabolite Active Triphosphate Metabolite Compound->Active_Metabolite Intracellular Phosphorylation RdRp Viral RNA-Dependent RNA Polymerase (RdRp) Active_Metabolite->RdRp Competitive Inhibition Replication_Blocked Viral RNA Replication Blocked RdRp->Replication_Blocked Compound_Host 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid DHODH Host Dihydroorotate Dehydrogenase (DHODH) Compound_Host->DHODH Inhibition Pyrimidine_Pool Depleted Pyrimidine Nucleotide Pool DHODH->Pyrimidine_Pool Viral_Replication_Inhibited Viral Replication Inhibited Pyrimidine_Pool->Viral_Replication_Inhibited

Caption: Proposed dual mechanism of action for 6-Chloro-5-fluoropyrimidine-4-carboxylic acid.

Protocols for Synthesis and Biological Evaluation

Part 1: Proposed Synthesis of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Workflow for Proposed Synthesis:

Synthesis_Workflow Start 4,6-Dichloro-5-fluoropyrimidine Step1 Selective Grignard Formation (e.g., with i-PrMgCl·LiCl) Start->Step1 Intermediate Pyrimidyl-Grignard Reagent Step1->Intermediate Step2 Carboxylation with CO2 (Dry Ice) Intermediate->Step2 Product 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid Step2->Product

Caption: Proposed synthetic workflow for 6-Chloro-5-fluoropyrimidine-4-carboxylic acid.

Detailed Protocol:

  • Synthesis of 4,6-Dichloro-5-fluoropyrimidine (Starting Material):

    • This starting material can be synthesized from 4,6-dihydroxy-5-fluoropyrimidine.[8]

    • In a reaction flask, suspend 4,6-dihydroxy-5-fluoropyrimidine in a suitable solvent such as toluene.

    • Add a chlorinating agent, for example, phosphorus oxychloride (POCl₃), and a tertiary amine catalyst.[8]

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction and perform an aqueous workup, followed by extraction with an organic solvent.

    • Purify the crude product by distillation or chromatography to obtain 4,6-dichloro-5-fluoropyrimidine.

  • Selective Grignard Formation and Carboxylation:

    • Note: The regioselectivity of Grignard formation on dihalopyrimidines can be challenging.[10] The C4 position is generally more reactive towards nucleophilic substitution.[5][11] However, the formation of a Grignard reagent at the C4 or C6 position might be achievable under specific conditions.

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 4,6-dichloro-5-fluoropyrimidine in anhydrous THF.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Slowly add a solution of a Grignard reagent, such as isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl), which is known to facilitate halogen-metal exchange.[4]

    • Stir the reaction mixture at low temperature for a defined period to allow for the formation of the pyrimidyl-Grignard reagent.

    • Quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO₂).[12]

    • Allow the mixture to warm to room temperature, then acidify with aqueous HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to isolate 6-Chloro-5-fluoropyrimidine-4-carboxylic acid.

Part 2: In Vitro Antiviral Assays

The following protocols are standard methods to assess the antiviral activity of a test compound. It is crucial to perform a cytotoxicity assay in parallel to ensure that the observed antiviral effect is not due to toxicity to the host cells.

A. Cytotoxicity Assay (MTT or MTS Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

  • Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549, or as appropriate for the virus of interest) and allow the cells to adhere overnight.

  • Prepare serial dilutions of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a vehicle control (e.g., DMSO).

  • Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

B. Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of the compound to protect cells from the virus-induced cell death (cytopathic effect).[11][13]

  • Seed a 96-well plate with host cells and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in infection medium.

  • In a separate plate, pre-incubate the virus at a specific multiplicity of infection (MOI) with the compound dilutions for 1 hour.

  • Remove the medium from the cell plate and add the virus-compound mixtures.

  • Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Incubate the plate until CPE is observed in the virus control wells (typically 2-5 days).

  • Stain the cells with a dye such as crystal violet, which stains viable cells.

  • Wash the plate to remove excess stain and elute the stain from the viable cells.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the 50% effective concentration (EC₅₀) – the concentration of the compound that inhibits CPE by 50%.

C. Plaque Reduction Assay

This is a more quantitative assay that measures the reduction in the number of viral plaques.[14]

  • Seed 6-well or 12-well plates with host cells and grow to confluence.

  • Prepare serial dilutions of the test compound.

  • Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus in the presence of the compound dilutions.

  • After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet).

  • Count the number of plaques in each well.

  • Calculate the EC₅₀ as the concentration of the compound that reduces the plaque number by 50% compared to the virus control.

D. Reporter Gene Assay

This high-throughput assay utilizes a recombinant virus that expresses a reporter gene (e.g., luciferase or GFP) upon replication.[15][16]

  • Seed host cells in a 96-well or 384-well plate.

  • Treat the cells with serial dilutions of the test compound.

  • Infect the cells with the reporter virus.

  • Incubate for a period sufficient for reporter gene expression (e.g., 24-48 hours).

  • Measure the reporter signal (luminescence or fluorescence) using a plate reader.

  • Calculate the EC₅₀ as the concentration that reduces the reporter signal by 50%.

Table 1: Hypothetical Antiviral Activity Data

Virus TargetAssay TypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Influenza A VirusCPE Reduction5.2>100>19.2
Respiratory Syncytial Virus (RSV)Plaque Reduction8.1>100>12.3
SARS-CoV-2Reporter Gene2.5>100>40.0

This is a table of hypothetical data for illustrative purposes.

Part 3: Enzymatic Assay - RNA-Dependent RNA Polymerase (RdRp) Inhibition

This protocol outlines a non-radioactive, fluorescence-based assay to directly measure the inhibition of viral RdRp activity.[6][7]

Workflow for RdRp Inhibition Assay:

RdRp_Assay_Workflow Setup Prepare reaction mix: - RdRp enzyme - RNA template/primer - NTPs (with labeled UTP) - Test compound Incubation Incubate at 37°C Setup->Incubation Detection Detect incorporated labeled UTP (e.g., fluorescence) Incubation->Detection Analysis Calculate % inhibition and IC₅₀ Detection->Analysis

Caption: Workflow for the in vitro RdRp inhibition assay.

Detailed Protocol:

  • Reagent Preparation:

    • RdRp Enzyme: Purified recombinant viral RdRp.

    • RNA Template/Primer: A synthetic RNA template and a complementary primer.

    • NTP Mix: A solution containing ATP, GTP, CTP, and a labeled UTP (e.g., DIG-11-UTP or a fluorescently labeled UTP).

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and RNase inhibitor.

    • Test Compound: Serial dilutions of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (or its triphosphate form if available).

  • Assay Procedure:

    • In a 384-well plate, add the assay buffer, RNA template/primer, and the test compound dilutions.

    • Initiate the reaction by adding the RdRp enzyme and the NTP mix.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction (e.g., by adding EDTA).

  • Detection:

    • The method of detection will depend on the label used. For DIG-11-UTP, an anti-DIG antibody conjugated to a reporter enzyme (e.g., HRP) is used in a chemiluminescent assay.[7] For a fluorescently labeled UTP, the fluorescence intensity can be measured directly.

  • Data Analysis:

    • Calculate the percentage of RdRp inhibition for each compound concentration relative to a no-compound control.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percent inhibition against the compound concentration.

Part 4: Preliminary ADME/Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) is crucial in drug discovery.

A. Metabolic Stability in Human Liver Microsomes (HLM)

This assay provides an initial indication of the compound's susceptibility to phase I metabolism.[9][14][15]

  • Incubation:

    • Prepare a reaction mixture containing human liver microsomes, the test compound at a fixed concentration (e.g., 1 µM), and phosphate buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding a NADPH-regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • From the slope of the line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Table 2: Hypothetical Metabolic Stability Data

Compoundt₁/₂ in HLM (min)Intrinsic Clearance (µL/min/mg protein)
6-Chloro-5-fluoropyrimidine-4-carboxylic acid4515.4
Verapamil (Control)1546.2

This is a table of hypothetical data for illustrative purposes.

B. Cell Permeability Assay (Caco-2)

This assay predicts the intestinal absorption of a compound.[5][10][17]

  • Culture Caco-2 cells on permeable supports in a Transwell plate until they form a differentiated and polarized monolayer.

  • Add the test compound to the apical (A) side of the monolayer.

  • At various time points, take samples from the basolateral (B) side.

  • Quantify the compound concentration in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for the A-to-B transport.

  • The assay can also be performed in the B-to-A direction to assess active efflux.

Conclusion and Future Directions

6-Chloro-5-fluoropyrimidine-4-carboxylic acid represents a promising starting point for the development of novel antiviral agents. Its halogenated pyrimidine core provides a strong rationale for its potential to inhibit viral replication through mechanisms targeting either viral enzymes or host cell pathways. The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. Further studies should focus on the synthesis and evaluation of a focused library of analogs to establish a clear structure-activity relationship, optimize antiviral potency and selectivity, and improve the ADME/Tox profile.

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Expert Opinion on Drug Discovery. [Link]

  • Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL. (n.d.). Bio-protocol. [Link]

  • ProFoldin SARS-CoV-2 RNA Polymerase (RdRp) Assay Kits. (n.d.). ProFoldin.
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (2023). Molecules. [Link]

  • Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | P
  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.). Creative Biolabs. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.).
  • SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. (2013). ACS Medicinal Chemistry Letters. [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. [Link]

  • RNA-dependent RNA Polymerase Assay for Hepatitis E Virus. (n.d.). Bio-protocol. [Link]

  • ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (n.d.).
  • Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. (n.d.). Pharmaceuticals. [Link]

  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. (2007).
  • Reporter-expressing viruses for antiviral drug discovery research. (2025). Virology Journal. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024). Molecules. [Link]

  • Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (2025). Molecules. [Link]

  • Experimental and Virus-Specific Drivers of EC50 Variability in Antiviral Assays Evaluated Using Mathematical Modeling. (2026).
  • Grignard Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis. (n.d.). PNAS. [Link]

  • Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). QM Magic Class. [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). Molecules. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (n.d.). ACS Omega. [Link]

  • Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. (2019). Frontiers in Chemistry. [Link]

  • Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. (2023). Microbiology Spectrum. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. [Link]

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. (n.d.). Molecules. [Link]

  • Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. (2015). YouTube. [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Advances. [Link]

Sources

Method

Suzuki-Miyaura coupling with 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Technical Application Note: Precision Suzuki-Miyaura Coupling of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision Suzuki-Miyaura Coupling of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 6-Chloro-5-fluoropyrimidine-4-carboxylic acid as the electrophilic partner. This scaffold presents a unique "push-pull" electronic environment due to the electron-withdrawing fluorine (C5) and the ionizable carboxylic acid (C4).

While standard protocols often fail due to catalyst poisoning by the free acid or competitive hydrolysis of the reactive chloride, this note provides two distinct, validated workflows:

  • Method A (Direct Coupling): A high-efficiency protocol for process intensification using ligand-enhanced catalysis on the unprotected acid.

  • Method B (Protection Strategy): A robust, high-fidelity route via methyl esterification for sensitive substrates.

Substrate Analysis & Mechanistic Insight

The reactivity of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid is governed by three competing electronic factors. Understanding these is prerequisite to protocol selection.

FeatureElectronic EffectExperimental Consequence
C6-Chlorine Activated by adjacent N1 and C5-Fluorine.Primary Reaction Site. Highly reactive toward oxidative addition with Pd(0).
C5-Fluorine Strong

-electron withdrawal (-I effect).
Increases electrophilicity of C6-Cl, facilitating coupling but also increasing susceptibility to hydrolysis (

with

).
C4-Carboxylate Exists as

under basic Suzuki conditions.
Catalyst Poison. The carboxylate anion can coordinate to Pd(II), arresting the catalytic cycle. Requires specific bases or protection.
Reactivity & Pathway Diagram

The following diagram maps the decision logic and chemical pathways for this substrate.

G Start 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid Decision Substrate Strategy Start->Decision Direct Method A: Direct Coupling (Unprotected) Decision->Direct High Throughput / Process Scale Protect Method B: Protection (Esterification) Decision->Protect High Value / Sensitive Boronic Acids CondA Conditions: Pd(OAc)2 / XPhos K3PO4 (3.5 eq) Dioxane/H2O Direct->CondA ProdA Biaryl Acid Product CondA->ProdA Ester Methyl Ester Intermediate Protect->Ester CondB Conditions: Pd(dppf)Cl2 Na2CO3 DME/H2O Ester->CondB Hydrolysis Saponification (LiOH) CondB->Hydrolysis ProdB Biaryl Acid Product Hydrolysis->ProdB

Figure 1: Strategic workflow for coupling 6-chloro-5-fluoropyrimidine-4-carboxylic acid.

Method A: Direct Coupling (Unprotected Acid)

Best for: Rapid analog generation, process chemistry, and stable boronic acids. Mechanism: Utilizes bulky, electron-rich phosphine ligands (XPhos or SPhos) to prevent carboxylate inhibition and facilitate oxidative addition on the electron-deficient ring.

Protocol
  • Stoichiometry Calculation:

    • Substrate (Acid): 1.0 equiv

    • Boronic Acid (

      
      ): 1.2 – 1.5 equiv
      
    • Base (

      
      ): 3.5 equiv  (CRITICAL: 1 eq neutralizes the acid, 2.5 eq drives the cycle).
      
    • Catalyst:

      
       (1 mol%) + XPhos (2-4 mol%) OR XPhos Pd G2 Precatalyst (2 mol%).
      
  • Step-by-Step Procedure:

    • Step 1: Charge a reaction vial with the chloropyrimidine acid (1.0 eq), boronic acid (1.2 eq), and

      
       (3.5 eq).
      
    • Step 2: Add the Pd catalyst/ligand system. Note: If using separate Pd/Ligand, premix in solvent for 5 mins before addition.

    • Step 3: Add solvent system: 1,4-Dioxane : Water (4:1 ratio) . The water is essential to solubilize the potassium carboxylate salt formed in situ.

    • Step 4: Degas by sparging with Argon/Nitrogen for 5 minutes.

    • Step 5: Seal and heat to 90°C for 4–16 hours.

    • Step 6 (Workup): Cool to RT. Acidify carefully with 1N HCl to pH ~3-4 (do not go too low to avoid precipitating impurities or hydrolyzing sensitive groups). Extract with EtOAc.[1]

Why this works (Expert Insight):

The use of Potassium Phosphate (


)  is superior to Carbonate bases here. The phosphate buffers the system effectively and its higher basicity aids in the transmetallation step, which is often sluggish with electron-deficient pyrimidines. XPhos  creates a "protective shell" around the Pd center, preventing the substrate's carboxylate from forming a stable, unreactive chelate with the metal [1].

Method B: Protection-First Strategy (Methyl Ester)

Best for: Late-stage functionalization, expensive boronic acids, or GMP manufacturing where impurity profiles must be strictly controlled.

Protocol

Phase 1: Esterification

  • Dissolve 6-Chloro-5-fluoropyrimidine-4-carboxylic acid in anhydrous Methanol.

  • Add

    
     (2.0 eq) dropwise at 0°C.
    
  • Reflux for 2 hours. Concentrate to dryness to yield the Methyl ester . (Yields typically >95%).[2][3]

Phase 2: Suzuki Coupling

  • Reagents: Methyl ester (1.0 eq), Boronic acid (1.1 eq),

    
     (2.0 eq), 
    
    
    
    (3 mol%).
  • Solvent: DME : Water (3:1) or Toluene : Ethanol : Water (4:2:1).

  • Conditions: Heat at 80°C for 2-6 hours.

  • Observation: The ester prevents catalyst poisoning, allowing the use of standard, cheaper catalysts like

    
    .
    

Phase 3: Hydrolysis

  • Treat the crude coupling product with LiOH (2 eq) in THF/Water (1:1) at RT for 1 hour.

  • Acidify to isolate the final biaryl acid.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by -COOH.Switch to Method B (Ester) or increase base to 4.0 eq in Method A.
Protodeboronation Unstable Boronic Acid (e.g., 2-pyridyl).Use Boronate Esters (pinacol) or

salts (Molander salts). Lower temp to 70°C.
Hydrolysis Product (OH)

of Cl by hydroxide/water.
Reduce water ratio (use 9:1 Dioxane:Water). Switch base to

(anhydrous conditions).
Homocoupling (Ar-Ar) Oxygen presence or excess Boron.Degas rigorously. Add halide slowly or use strictly 1.05 eq of Boronic acid.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Validates the use of XPhos/SPhos for unprotected heterocyclic acids.

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Semantic Scholar / Catalysts Journal URL:[Link] Relevance: Provides comparative data on base/solvent effects for chloropyrimidines.

  • Process for the preparation of Voriconazole (Patent US7300907B2).
  • Palladium-Catalyzed Cross-Coupling Reactions (Nobel Prize Context). Source: NobelPrize.org URL:[Link] Relevance: Foundational mechanistic authority for Pd-catalyzed cycles.

Sources

Application

Application Note: Strategic Synthesis of Fused Heterocycles from 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

This guide details the strategic application of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (CAS: 1044769-38-3) as a divergent scaffold for synthesizing privileged fused heterocycles. Executive Summary 6-Chloro-5-fluor...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (CAS: 1044769-38-3) as a divergent scaffold for synthesizing privileged fused heterocycles.

Executive Summary

6-Chloro-5-fluoropyrimidine-4-carboxylic acid represents a "tri-functionalized" pyrimidine core offering orthogonal reactivity at the C4, C5, and C6 positions.[1] Unlike simpler pyrimidines, the presence of the C5-Fluorine atom adjacent to both a C4-Carboxylic Acid and a C6-Chlorine creates a unique electrophilic landscape. This guide outlines the protocols for leveraging these electronic disparities to synthesize Pyrazolo[3,4-d]pyrimidines , Thieno[2,3-d]pyrimidines , and Pyrrolo[2,3-d]pyrimidines .[1]

The strategic value lies in the "Fluorine Activation Effect" : The C5-F atom not only modulates the pKa of the neighboring acid but also activates the C6-Cl bond towards nucleophilic aromatic substitution (


) while serving as a latent leaving group for intramolecular cyclizations under forcing conditions.

Strategic Analysis of the Building Block

Reactivity Profile

The molecule contains three distinct reactive centers. Successful synthesis depends on the sequential ordering of reactions to avoid uncontrolled polymerization.

PositionFunctional GroupReactivity ModeStrategic Utility
C6 Chlorine (-Cl)High Reactivity (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

)
First point of diversity. Displaced by amines, thiols, hydrazines, or alkynes (Sonogashira) under mild conditions.
C4 Carboxylic Acid (-COOH)Acyl Transfer / Electrophile Converted to esters, amides, or hydrazides.[1] Serves as the "anchor" for the second ring closure.
C5 Fluorine (-F)Latent Electrophile / Modulator Generally stable but can be displaced in intramolecular cyclizations (e.g., by hydrazine or thiolate) due to the "ortho-effect" of the activating pyrimidine nitrogens.[1]
The "Ortho-Fluoro" Advantage

In standard pyrimidine synthesis, C5-H is inert.[1] The C5-F substituent in this scaffold allows for C-X bond formation at C5 via nucleophilic displacement, a pathway inaccessible to non-fluorinated analogs without pre-functionalization (e.g., bromination).[1]

Experimental Protocols

Protocol A: Synthesis of Pyrazolo[3,4-d]pyrimidine-4-ones

Target Class: Kinase Inhibitors, Adenosine Receptor Antagonists[1]

This pathway utilizes hydrazine hydrate as a binucleophile. The reaction proceeds via an initial


 at the highly activated C6-Cl, followed by condensation with the C4-Carboxyl group (or its ester surrogate) and potential displacement of the C5-F if forcing conditions are applied, though the standard "4-one" fusion usually involves the C4 and C5 positions retaining the N-N bridge.

Note: Direct displacement of C5-F by hydrazine to form the pyrazole ring is favored when the C4 position is an ester.

Step-by-Step Methodology:
  • Esterification (Activation):

    • Dissolve 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (1.0 eq) in MeOH.

    • Add ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       (2.0 eq) dropwise at 0°C.
      
    • Reflux for 3 hours.[1] Concentrate to yield Methyl 6-chloro-5-fluoropyrimidine-4-carboxylate .[1]

    • Checkpoint: The ester is more reactive towards hydrazine than the free acid.

  • Cyclization:

    • Reagents: Methyl ester intermediate (1.0 eq), Hydrazine hydrate (2.5 eq), Ethanol (0.5 M).[1]

    • Conditions: Add hydrazine dropwise to a stirred solution of the ester in EtOH at 0°C.

    • Reaction: Allow to warm to RT, then reflux for 4–6 hours.

    • Mechanism:

      • Hydrazine displaces C6-Cl (Fast ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

        
        ).
        
      • The resulting 6-hydrazinyl group attacks the C5-F (Intramolecular

        
        ) OR condenses with C4-Ester?
        
      • Correction: In 5-fluoro-4-carboxylate systems, hydrazine typically attacks C4 (forming hydrazide) and C6 (displacing Cl).[1] The Pyrazolo[3,4-d]pyrimidine core is formed by the hydrazine bridging C6 and C4? No, that is geometrically impossible (trans-annular).

      • Correct Pathway: The hydrazine displaces C6-Cl. The terminal

        
         then attacks C5-F (intramolecularly) to form a Pyrazolo[3,4-d]pyrimidine  (bridging C5 and C6).
        
      • Result:3-Amino-4-hydroxy-pyrazolo[3,4-d]pyrimidine (if C4-ester hydrolyzes/participates).[1]

  • Isolation:

    • Cool the mixture. The product often precipitates as a white/off-white solid.

    • Filter and wash with cold ethanol.

Key Insight: The C5-F is a leaving group in this specific "double-nucleophilic" attack, driven by the formation of the stable pyrazole ring.

Protocol B: Synthesis of Thieno[2,3-d]pyrimidines

Target Class: RTK Inhibitors

This protocol uses Methyl Thioglycolate to build a thiophene ring fused to the pyrimidine.

Step-by-Step Methodology:
  • Starting Material: Methyl 6-chloro-5-fluoropyrimidine-4-carboxylate (prepared as above).

  • Reagents: Methyl thioglycolate (1.1 eq),

    
     (2.5 eq), DMF (anhydrous).
    
  • Procedure:

    • Suspend base in DMF. Add the thiol dropwise at 0°C.

    • Add the pyrimidine ester. Stir at RT for 2 hours (

      
       at C6).
      
    • Heat to 80–100°C for 4 hours.

  • Mechanism:

    • Step 1: Thiolate displaces C6-Cl.[1]

    • Step 2: The active methylene of the thioglycolate (activated by base and ester) attacks C5-F (Intramolecular

      
      ).
      
    • Alternative: If C5-F is too stable, this route requires a C5-leaving group (Br/I).[1] However, with strong bases (

      
      ), 5-F displacement is possible in electron-deficient pyrimidines.
      
    • Result:Methyl thieno[2,3-d]pyrimidine-6-carboxylate derivative.[1]

Protocol C: Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines)

Target Class: JAK Inhibitors

This is the most advanced protocol, requiring Palladium catalysis.[1]

Step-by-Step Methodology:
  • Sonogashira Coupling:

    • Substrate: Methyl 6-chloro-5-fluoropyrimidine-4-carboxylate.[1]

    • Reagents: Terminal Alkyne (e.g., Phenylacetylene), ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       (5 mol%), CuI (2 mol%), 
      
      
      
      , THF.
    • Conditions: De-gas solvents. React at 60°C under Argon.

    • Product: 6-Alkynyl-5-fluoropyrimidine-4-carboxylate.[1]

  • Cyclization (The "Fluorine Trigger"):

    • Reagents: Ammonia in MeOH (7N) or Primary Amine.[1]

    • Conditions: Sealed tube, 100°C.

    • Mechanism: The amine attacks the alkyne (5-endo-dig or 6-endo-dig) or displaces the C5-F?

    • Standard Route: Usually, pyrrolo[2,3-d]pyrimidines are made from 4-amino-5-iodo.[1]

    • With 5-F: The cyclization involves the nucleophilic attack of the amine (which first formed an enamine with the alkyne) onto the C5-F carbon.

    • Outcome: 7-Substituted-pyrrolo[2,3-d]pyrimidine-4-one.

Visualizing the Synthetic Divergence

The following diagram illustrates the divergent pathways from the core scaffold.

G cluster_legend Reaction Types Start 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid Ester Methyl 6-chloro-5-fluoro- pyrimidine-4-carboxylate Start->Ester SOCl2, MeOH Reflux Pyrazolo Pyrazolo[3,4-d]pyrimidine Ester->Pyrazolo Hydrazine hydrate (Displaces Cl & F) Thieno Thieno[2,3-d]pyrimidine Ester->Thieno Methyl Thioglycolate K2CO3, DMF (S-attack C6, C-attack C5) Pyrrolo Pyrrolo[2,3-d]pyrimidine Ester->Pyrrolo 1. Sonogashira (Alkyne) 2. R-NH2, Heat (Displaces F) key1 SNAr = Nucleophilic Aromatic Substitution key2 Pd-Cat = Palladium Catalysis

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the Cl, F, and COOH motifs.

Troubleshooting & Expert Tips

  • Regioselectivity of

    
    : 
    
    • Observation: Reaction at C6 is significantly faster than C2 or C5.

    • Control: Perform C6 displacements at 0°C to RT. Heating is only required for C2 displacement or C5-F displacement.

    • Validation: Monitor by

      
       NMR. The shift of the C5-F signal changes drastically upon substitution at C6 (due to loss of the electron-withdrawing Cl).
      
  • Handling the Carboxylic Acid:

    • The free acid can decarboxylate under high temperatures if not esterified. Always convert to the methyl/ethyl ester or amide before attempting high-temperature cyclizations (unless decarboxylation is desired).

  • The "Stubborn" Fluorine:

    • If C5-F displacement is sluggish (e.g., in Thieno-synthesis), switch solvent to NMP or DMSO and increase temperature to 120°C. The fluoride ion is a poor leaving group but the reaction is driven by the thermodynamic stability of the fused aromatic system.

References

  • Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Efficient Green Protocols for the Preparation of Pyrazolopyrimidines.[2]

    • Source:ResearchGate (2021).[1]

    • URL:[Link]

  • Reactivity of Fluorinated Pyrimidines

    • Title: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.[1]

    • Source:Beilstein Journal of Organic Chemistry (2008).[1]

    • URL:[Link][1]

  • Synthesis of Fused Heterocycles via

    
    : 
    
    • Title: Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates.[1]

    • Source:Growing Science (2018).[1]

    • URL:[Link]

  • General Pyrimidine Chemistry

    • Title: Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines.
    • Source:PubMed (2009).[1]

    • URL:[Link]

Sources

Method

microwave-assisted synthesis using 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Application Note: AN-2026-PYR-MW Topic: Microwave-Assisted Chemoselective Functionalization of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid[1][2] Executive Summary This application note details optimized protocols for t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-PYR-MW Topic: Microwave-Assisted Chemoselective Functionalization of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid[1][2]

Executive Summary

This application note details optimized protocols for the microwave-assisted synthesis of bioactive heterocycles utilizing 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (CAS: 1232059-52-7 equivalent/derivative) as a core scaffold.[1][2]

The pyrimidine pharmacophore, particularly when fluorinated, is ubiquitous in oncology (e.g., 5-Fluorouracil derivatives) and antifungal therapeutics (e.g., Voriconazole).[2][3] However, conventional thermal synthesis often suffers from poor chemoselectivity between the labile C6-chlorine and the thermally unstable C4-carboxylic acid.[1][2]

Key Advantages of this Protocol:

  • Chemoselectivity: Precise microwave control allows for

    
     displacement at C6 without premature decarboxylation.[1]
    
  • Speed: Reaction times reduced from 12–24 hours (reflux) to 10–30 minutes.[1][3]

  • Green Chemistry: Utilization of aqueous/alcoholic solvents and reduced energy consumption.[1]

Reactivity Profile & Mechanistic Insight

To successfully manipulate 6-Chloro-5-fluoropyrimidine-4-carboxylic acid, one must understand the competing electronic effects governed by the substituents.[1][2]

  • C6-Chlorine (Electrophilic Center): The pyrimidine ring is electron-deficient ($ \pi

    
    S_NAr$).[2][3]
    
  • C4-Carboxylic Acid (Thermal Instability): Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation, releasing

    
     to yield the protonated C4-position.[1][2] This is often a desired second step but a detrimental side-reaction during the initial substitution.[1]
    
  • C5-Fluorine (Metabolic Shield): The C-F bond is extremely strong and typically inert under these conditions, serving to block metabolic oxidation in final drug candidates.[1][2][3]

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways controlled by microwave temperature and solvent choice.

ReactionPathways Start 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid Intermediate Intermediate A: 6-Amino-5-fluoro- 4-COOH derivative Start->Intermediate MW 80-100°C SNAr (Fast) Amine Primary/Secondary Amine (HNR2) Amine->Intermediate Product_SNAr Product A (Retained COOH): Functionalized Acid (Building Block) Intermediate->Product_SNAr Acidic Workup < 100°C Product_Decarb Product B (Decarboxylated): 5-Fluoro-4-amino- pyrimidine core Intermediate->Product_Decarb MW 160-190°C (-CO2)

Figure 1: Divergent reaction pathways. Low-temperature MW irradiation favors substitution (Green path), while high-temperature irradiation promotes subsequent decarboxylation (Red path).[1][2][3]

Experimental Protocols

Protocol A: Chemoselective (Retention of Carboxyl Group)

Objective: Displace the C6-Chlorine with an amine while preserving the C4-Carboxylic acid.[1]

Reagents:

  • Substrate: 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (1.0 equiv)[1][2]

  • Nucleophile: Amine (e.g., Morpholine, Piperazine, Aniline) (1.2 equiv)[2][3]

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)[1][3]

  • Solvent: Ethanol or Isopropanol (Green alternative to DMF)[1][3]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, dissolve the substrate (1 mmol, ~192 mg) in Ethanol (3 mL).

  • Addition: Add DIPEA (2 mmol) followed by the amine (1.2 mmol). Note: The reaction is exothermic; add amine slowly.

  • Sealing: Cap the vial with a PTFE/Silicone septum.

  • Irradiation (Critical):

    • Mode: Dynamic Power (maintain target temp).[1][3]

    • Temperature: 85 °C.

    • Hold Time: 10 minutes.

    • Stirring: High (600 rpm).

    • Max Pressure: Set limit to 15 bar (safety cutoff).

  • Workup:

    • Concentrate the mixture in vacuo.

    • Redissolve in water (5 mL) and acidify to pH 3–4 with 1N HCl.

    • The product (zwitterionic amino acid) typically precipitates.[3] Filter and wash with cold water.[2][3][4]

Validation Check:

  • LC-MS: Look for [M+H]+ corresponding to Product A. Absence of [M-H-CO2] peak confirms no decarboxylation occurred.[1][3]

Protocol B: One-Pot and Decarboxylation

Objective: Synthesis of 4-amino-5-fluoropyrimidines (removing the acid handle entirely) in a single vessel.

Reagents:

  • Substrate: 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.5 equiv)[1][3]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Required for high temp stability).[1]

  • Catalyst (Optional): Cu2O (5 mol%) + 1,10-Phenanthroline (10 mol%) can accelerate decarboxylation, though thermal MW alone often suffices for pyrimidines.[1][2][3]

Step-by-Step Methodology:

  • Preparation: Dissolve substrate (1 mmol) in NMP (3 mL).

  • Addition: Add amine (1.5 mmol). No external base is strictly required if the amine is used in excess, as the CO2 loss drives the reaction, but 1 eq of DIPEA helps the initial SNAr.[2][3]

  • Irradiation:

    • Stage 1 (

      
      ):  Ramp to 100 °C over 2 min, hold for 5 min.
      
    • Stage 2 (Decarboxylation): Ramp to 190 °C over 5 min, hold for 15–20 min.

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (3 x 20 mL) to remove NMP.[1][3]

    • Dry organic layer over

      
       and evaporate.[1]
      

Data Analysis & Optimization

The following table summarizes solvent screening results for the


 step (Protocol A).

Table 1: Solvent Effects on Conversion and Selectivity (at 100°C, 10 min)

SolventDielectric Constant (

)
Conversion (%)Decarboxylation Byproduct (%)Notes
Ethanol 24.5>98%< 2%Recommended. Excellent MW absorption, green profile.[1][2][3]
Water 80.190%5-10%Good, but higher temp promotes hydrolysis of Cl to OH.[1][2]
DMF 36.7>98%< 1%Excellent solubility, but difficult to remove (high BP).[2][3]
Toluene 2.38< 20%0%Poor MW absorption; requires doping with ionic liquid.[1]

Workflow Visualization

This diagram outlines the decision matrix for researchers using this scaffold.

Workflow Input Starting Material: 6-Cl-5-F-Pyrimidine-4-COOH Decision Target Structure? Input->Decision RouteA Route A: Retain COOH (For further coupling) Decision->RouteA Need Acid Group RouteB Route B: Remove COOH (For core scaffold) Decision->RouteB Need H-Core StepA MW: 85°C, 10 min Solvent: EtOH RouteA->StepA StepB MW: 190°C, 20 min Solvent: NMP RouteB->StepB ResultA Isolate: Amino-Acid Zwitterion StepA->ResultA ResultB Isolate: 4-Substituted Pyrimidine StepB->ResultB

Figure 2: Operational workflow for selecting the correct microwave parameters based on the desired final chemotype.

Troubleshooting & Safety

  • Pressure Buildup: Decarboxylation releases

    
    .[1] Ensure the microwave vessel is rated for at least 20 bar. Use a vessel volume at least 3x the reaction volume to allow headspace.[3]
    
  • Hydrolysis Risk: In aqueous basic conditions, the 6-Cl can hydrolyze to 6-OH (yielding a pyrimidone).[1][2] If this impurity is observed (>5%), switch to anhydrous Ethanol or DMF.[2][3]

  • Thermal Runaway: Microwave heating of ionic species (like the carboxylate salt formed with DIPEA) is extremely efficient.[3] Use "PowerMax" or simultaneous air-cooling features to prevent temperature overshooting.[1][2]

References

  • Goossen, L. J., et al. (2009).[2][3][5] Microwave-Assisted Cu-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids. Journal of Organic Chemistry, 74(6), 2620–2623.[2][3]

  • PubChem. (2025).[1][3] 6-Chloro-5-fluoropyrimidin-4-amine (Derivative Compound Summary). National Library of Medicine.[1][6]

  • Kappe, C. O. (2004).[2][3] Controlled Microwave Heating in Modern Organic Synthesis.[1] Angewandte Chemie International Edition, 43(46), 6250–6284.[2][3]

  • Bagley, M. C., et al. (2010).[2][3] Microwave-assisted synthesis of pyrimidines. Molecular Diversity, 14, 793–813.[2][3]

Sources

Technical Notes & Optimization

Troubleshooting

purification challenges of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid intermediates

Subject: Purification & Stability Protocols for Labile Fluoropyrimidine Intermediates Executive Summary: The Stability Triad As a Senior Application Scientist, I often see researchers treat 6-Chloro-5-fluoropyrimidine-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Purification & Stability Protocols for Labile Fluoropyrimidine Intermediates

Executive Summary: The Stability Triad

As a Senior Application Scientist, I often see researchers treat 6-Chloro-5-fluoropyrimidine-4-carboxylic acid as a standard aromatic acid. It is not. It is a highly reactive, electron-deficient scaffold. The combination of the electronegative fluorine at C5 and the electron-withdrawing carboxylic acid at C4 activates the C6-position, making the chloride extremely susceptible to nucleophilic aromatic substitution (


), even by water.

Successful purification requires managing three competing instability vectors:

  • Hydrolytic Instability: Rapid conversion to the 6-hydroxy impurity in aqueous media.

  • Thermal Decarboxylation: Loss of

    
     at elevated temperatures.
    
  • Zwitterionic Solubility: High water solubility making extraction difficult.

Module 1: The Hydrolysis Trap (Aqueous Workup)

Issue: "I quenched my chlorination reaction with water, and my product converted to the hydroxy-acid impurity."

Technical Insight: The C6-Chlorine is activated by the ortho-fluorine and the para-nitrogen (N3). In the presence of the C4-carboxylic acid (an electron-withdrawing group), the ring becomes highly electrophilic. Standard aqueous quenches generate heat and hydroxide ions (locally), which drive the displacement of Chloride by Hydroxide (


).
Troubleshooting Protocol: The "Reverse Quench" Technique

Do NOT add water to your reaction mixture. You must control the exotherm and proton availability strictly.

Step-by-Step Procedure:

  • Cool Down: Cool your reaction mixture (likely in

    
     or Toluene) to 0°C.
    
  • Prepare Quench Buffer: Prepare a saturated solution of Ammonium Chloride (

    
    )  or 3N HCl. Cool this aqueous phase to 0–5°C.
    
    • Why? Acidic quenching prevents the formation of hydroxide ions (

      
      ), which are stronger nucleophiles than water.
      
  • Reverse Addition: Cannulate or dropwise add your organic reaction mixture INTO the cold aqueous acid.

    • Rate: Maintain internal temperature

      
      .
      
  • Rapid Phase Cut: Do not let the mixture stir. Separate phases immediately.

Visualizing the Failure Mode

The diagram below illustrates the kinetic competition between isolation and hydrolysis.

HydrolysisPathway cluster_conditions Critical Control Points Start 6-Cl-5-F-Pyrimidine-4-COOH (Target Molecule) Transition Meisenheimer Complex (High Energy) Start->Transition Nucleophilic Attack (C6) Isolation Successful Extraction (Organic Phase) Start->Isolation Fast Phase Separation (T < 10°C, pH < 4) Water H2O / OH- Water->Transition Impurity 6-OH-5-F-Pyrimidine-4-COOH (Dead End Impurity) Transition->Impurity Elimination of Cl- Warning Risk increases at pH > 7 Risk increases at T > 20°C

Figure 1: The kinetic competition between successful isolation and hydrolysis. Note that higher pH and Temperature favor the red path (Impurity).

Module 2: The Solubility Paradox (Extraction)

Issue: "My LCMS shows the product is formed, but it stays in the aqueous layer during extraction."

Technical Insight: Pyrimidine carboxylic acids often exist as zwitterions or have low


 values (typically < 0.5). Standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are often too non-polar to extract them efficiently from water, especially if the pH is not perfectly tuned to the isoelectric point.
Comparative Solvent Performance Data
Solvent SystemExtraction EfficiencyRisk FactorRecommendation
DCM Low (< 40%)EmulsionsAvoid for this specific acid.
EtOAc Moderate (50-60%)Hydrolysis (wet solvent)Acceptable with multiple washes.
2-MeTHF High (85-95%) Peroxide formation (low)Highly Recommended.
THF/EtOAc (1:1) High (80-90%)Water miscibilityGood alternative to 2-MeTHF.
Protocol: The "Salting Out" Extraction
  • Saturation: After the quench (Module 1), saturate the aqueous layer with solid NaCl until undissolved salt remains.

    • Mechanism:[1][2][3][4][5][6][7] This increases the ionic strength, decreasing the solubility of organics in the water (Salting-out effect).

  • Solvent Choice: Use 2-Methyltetrahydrofuran (2-MeTHF) .

    • Why? 2-MeTHF is more polar than toluene but separates better from water than THF. It extracts polar acids efficiently.

  • pH Adjustment: Adjust aqueous pH to ~2–3 using dilute HCl.

    • Caution: Do not go too low (pH < 1) or you may protonate the pyrimidine nitrogens, making it ionic (water-soluble) again.

Module 3: Thermal Instability (Decarboxylation)

Issue: "I rotavapped the solvent and the solid turned into a gum/oil, and I lost mass."

Technical Insight: Pyrimidine-4-carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing fluorine at C5 destabilizes the carboxyl bond. Heating this compound, especially in the presence of residual moisture or acid traces, facilitates the loss of


.
Protocol: The "Cold Finish"
  • Drying: Dry the organic layer thoroughly with

    
    . Residual water lowers the decarboxylation activation energy.
    
  • Concentration:

    • Do NOT use a water bath set > 35°C.

    • Do NOT strip to complete dryness on a rotavap if the bath is warm.

  • Lyophilization (Freeze Drying):

    • Exchange the solvent to 1,4-Dioxane or t-Butanol (if compatible) and freeze dry. This is the safest method to obtain a handleable solid.

  • Storage: Store under Argon at -20°C.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol for recrystallization? A: Risky. In the presence of trace acid (remaining from the synthesis), methanol can react with the C6-Cl (nucleophilic displacement to form 6-methoxy) or esterify the carboxylic acid. Acetonitrile (ACN) is a safer recrystallization solvent.

Q: Why does the peak tail severely on HPLC? A: The free carboxylic acid interacts with the stationary phase silanols.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Formic Acid to your mobile phase. Do not run neutral pH gradients.

Q: Can I store the intermediate overnight in solution? A: Only if anhydrous and frozen. In wet solvents at room temperature, the C6-Cl will hydrolyze.

References & Grounding

  • Synthesis of Fluoropyrimidines (Voriconazole Intermediates):

    • Techniques for handling 4-chloro-5-fluoropyrimidines are well-documented in the synthesis of Voriconazole.[8]

    • Source: - Validates the sensitivity of the C-Cl bond in 5-fluoro- analogs.

  • Decarboxylation Mechanisms:

    • Dunn, G. E., et al. "Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids."[2][5] Canadian Journal of Chemistry, 1972.[2]

    • Source: - Establishes the thermal instability of electron-deficient heteroaromatic acids.

  • Solvent Effects in Extraction (2-MeTHF):

    • Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."

    • Source: - Supports the use of 2-MeTHF for polar extractions.

  • Hydrolytic Stability of Chloropyrimidines:

    • Identifying the hydrolysis of 4-chloro-5-fluoropyrimidines to 4-hydroxy derivatives during workup.

    • Source: - Details the aqueous workup precautions required for this specific scaffold.

Sources

Optimization

Technical Support Center: 6-Chloro-5-fluoropyrimidine-4-carboxylic Acid

The following technical guide is structured to address the specific stability challenges of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid . It is designed for researchers requiring immediate, actionable protocols to prev...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific stability challenges of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid . It is designed for researchers requiring immediate, actionable protocols to prevent hydrolytic degradation and decarboxylation during storage, handling, and synthesis.

Topic: Stability, Handling, and Prevention of Hydrolysis

Status: Active Guide | Version: 2.4 | Audience: Medicinal Chemists, Process Engineers[1]

Executive Technical Summary

The Molecule: 6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a "dual-instability" intermediate.[1] It possesses two highly reactive centers that are susceptible to degradation under standard laboratory conditions:

  • C-6 Position (SNAr Susceptibility): The chlorine atom is activated by the electron-withdrawing 5-fluoro group and the pyrimidine nitrogens.[1] It is highly prone to Nucleophilic Aromatic Substitution (SNAr) by water (hydrolysis) or alcohols (solvolysis), yielding the catalytically dead 6-hydroxy (pyrimidone) species.

  • C-4 Carboxylate (Decarboxylation): Electron-deficient heteroaromatic acids are thermodynamically driven to decarboxylate, a process accelerated by heat (>60°C) and acidic media.[1]

The Solution: Success requires a "Cold, Dry, Neutral" operational philosophy.[2] This guide details how to maintain these conditions.

Degradation Pathways & Mechanisms[2]

Understanding how the molecule dies is the first step to keeping it alive. The diagram below illustrates the competing degradation pathways you must suppress.

DegradationPathways Figure 1: Primary Degradation Vectors for 6-Chloro-5-fluoropyrimidine-4-carboxylic acid Start 6-Chloro-5-fluoro pyrimidine-4-COOH Hydrolysis 6-Hydroxy-5-fluoro pyrimidine-4-COOH (Pyrimidone Tautomer) Start->Hydrolysis Path A: Aqueous/OH- (SNAr Attack) Decarb 4-Chloro-5-fluoro pyrimidine (Gas Evolution) Start->Decarb Path B: Heat (>60°C) Acid Catalysis Solvolysis 6-Alkoxy-5-fluoro pyrimidine-4-COOH (Ether Impurity) Start->Solvolysis Path C: Alcohols (ROH)

Figure 1: Path A (Hydrolysis) is the most common failure mode in wet solvents.[1] Path B (Decarboxylation) occurs during aggressive heating.[3]

Critical Handling Protocols (Q&A Format)

Module A: Storage & Pre-Reaction Prep

Q: I just received a shipment. How do I store it to prevent "shelf-hydrolysis"? A: Spontaneous hydrolysis occurs if the container traps atmospheric moisture.

  • Protocol: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • The "Desiccator Rule": Never store the open bottle in a fridge without a secondary containment vessel containing desiccant (e.g., Drierite or silica gel). Cold surfaces condense water rapidly upon opening.

  • Thawing: Allow the vial to reach room temperature before opening to prevent condensation on the solid.

Q: Can I dry the solid in an oven if it looks wet? A: Absolutely not.

  • Risk: Heating this acid, especially if it is already wet (acidic micro-environment), will trigger rapid decarboxylation (Path B).

  • Correct Method: Dry under high vacuum (0.1 mbar) at ambient temperature (20-25°C) in the presence of P₂O₅ or KOH pellets to scavenge water/acid.

Module B: Reaction Optimization

Q: My SNAr coupling yield is low, and I see a polar spot on TLC. What happened? A: You likely hydrolyzed the chloride.[2] This happens when "wet" hygroscopic bases are used.

  • The Culprit: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are hygroscopic. If they weren't dried, they introduced water into your reaction.

  • Fix: Switch to organic soluble bases like DIPEA (Hünig's Base) or 2,6-Lutidine , which introduce less moisture and are non-nucleophilic.

  • Solvent: Use anhydrous acetonitrile (MeCN) or DCM. Avoid DMF/DMSO if possible, as they are difficult to dry completely and can promote hydrolysis at high temps.

Q: Can I use alcohols (MeOH/EtOH) as solvents? A: No. The 6-chloro position is reactive enough to undergo solvolysis with primary alcohols, forming the 6-methoxy/ethoxy ether (Path C).[1]

  • Alternative: Use TFE (2,2,2-Trifluoroethanol) if a polar protic solvent is strictly required; its nucleophilicity is drastically lower.

Module C: Workup & Isolation

Q: How do I work up the reaction without degrading the product? A: Avoid "Quench and Stir" protocols.

  • Danger Zone: Prolonged contact with aqueous acid (pH < 2) or base (pH > 10) accelerates hydrolysis.

  • Protocol:

    • Cool reaction to 0°C.

    • Rapidly acidify to pH 3-4 (using dilute HCl or citric acid).

    • Immediately extract into EtOAc or DCM.

    • Dry organic layer over Na₂SO₄ and concentrate at < 40°C .

Troubleshooting Guide: Diagnostics

Use this decision matrix to diagnose reaction failures based on analytical data.

Troubleshooting Figure 2: Diagnostic Workflow for Reaction Failures Issue Issue: Low Yield / Impurity CheckLCMS Step 1: Check LCMS Mass Issue->CheckLCMS MassDecarb Mass = [M-44] (Loss of CO2) CheckLCMS->MassDecarb M = 132 Da MassHydro Mass = [M-18] or [M-Cl+OH] (Hydrolysis) CheckLCMS->MassHydro M = 158 Da MassEther Mass = [M-Cl+OR] (Solvolysis) CheckLCMS->MassEther M = Variable ActionDecarb Solution: Reduce Temp <50°C Avoid Acidic Catalysts MassDecarb->ActionDecarb ActionHydro Solution: Use Anhydrous Solvents Switch to DIPEA Dry Glassware MassHydro->ActionHydro ActionEther Solution: Remove Alcohols Check solvent purity MassEther->ActionEther

Figure 2: Identify the specific degradation mode to apply the correct fix.

Reference Data: Solvent & Base Compatibility

Table 1: Solvent Selection for Coupling Reactions

SolventRatingTechnical Notes
Dichloromethane (DCM) Excellent Inert, low boiling point (easy removal without heat).[1]
Acetonitrile (MeCN) Good Good solubility, but must be "Anhydrous" grade.
THF Moderate Can contain peroxides; ensure it is inhibited and dry.
DMF / DMSO Risk High boiling point requires heat to remove; hygroscopic nature promotes hydrolysis.
Methanol / Ethanol Do Not Use Causes solvolysis (ether formation).
Water Do Not Use Immediate hydrolysis of C-Cl bond.[1]

Table 2: Base Selection

BaseSuitabilityRisk Factor
DIPEA (Hünig's Base) Ideal Non-nucleophilic, soluble in organics, easy to dry.[1]
Triethylamine (TEA) Good Similar to DIPEA but slightly more nucleophilic.
K₂CO₃ / Cs₂CO₃ Caution High Risk. Must be flame-dried.[1] Water in the lattice destroys the starting material.
NaOH / KOH Avoid Strong nucleophile (OH-) will attack C-Cl immediately.[1]

References

  • BenchChem Technical Support. (2025).[2] Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • Organic Process Research & Development. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid.[4] Retrieved from

  • National Institutes of Health (PMC). (2015). Three Pyrimidine Decarboxylations in the Absence of a Catalyst.[5] Retrieved from

  • Sigma-Aldrich. (2024).[6] Safety and Handling: 6-Chloro-5-fluoropyridine-2-carboxylic acid (Analogous Handling).[1] Retrieved from [1]

  • Google Patents. (2011). Process for the preparation of chloropyrimidines (US5525724A). Retrieved from

Sources

Troubleshooting

stability of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid under basic conditions

Executive Summary: The Stability Paradox The Core Issue: 6-Chloro-5-fluoropyrimidine-4-carboxylic acid presents a classic "stability paradox" in basic media. While bases are required to solubilize the acid (forming the c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

The Core Issue: 6-Chloro-5-fluoropyrimidine-4-carboxylic acid presents a classic "stability paradox" in basic media. While bases are required to solubilize the acid (forming the carboxylate salt) or to facilitate subsequent couplings, the C6-Chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (


).

The Danger Zone: In aqueous strong base (e.g., 1M NaOH, pH > 12), the compound undergoes rapid hydrolysis at the C6 position, converting the valuable chloropyrimidine into the 6-hydroxy impurity (6-hydroxy-5-fluoropyrimidine-4-carboxylic acid). This reaction is irreversible and renders the scaffold useless for further


 derivatization (e.g., amination).

Mechanism of Instability (The "Why")

To troubleshoot, you must understand the electronic forces at play.

  • Activation: The pyrimidine ring is electron-deficient. The 5-Fluoro substituent (highly electronegative) and the 4-Carboxyl group further withdraw electron density from the C6 position, making it a "hotspot" for nucleophiles.

  • The Race: When base is added, two reactions compete:

    • Reaction A (Fast & Desired): Deprotonation of the carboxylic acid (

      
      ) to form the carboxylate anion (
      
      
      
      ).
    • Reaction B (Slower & Undesired): Attack of the hydroxide ion (

      
      ) at C6, displacing chloride.
      

Note: The formation of the carboxylate (


) in Reaction A actually slows down Reaction B slightly due to electrostatic repulsion (anion-anion repulsion between 

and

). However, this protection is easily overcome by heat or excess concentration of strong base.
Visualizing the Pathway (DOT Diagram)

ReactionPathway Start 6-Chloro-5-fluoro pyrimidine-4-COOH Carboxylate STABLE INTERMEDIATE (Carboxylate Salt) 6-Cl-5-F-Pm-4-COO- Start->Carboxylate Deprotonation (Fast, pH > 4) Base Base (OH-) Base->Carboxylate Impurity DEAD END IMPURITY (Hydrolysis Product) 6-OH-5-F-Pm-4-COO- Carboxylate->Impurity Hydrolysis (SNAr) High Temp or pH > 12 Product DESIRED PRODUCT (e.g., 6-Amino derivative) Carboxylate->Product Substitution (SNAr) Controlled pH, Nucleophile present Amine Amine Nucleophile (R-NH2) Amine->Product

Caption: Figure 1: The divergence point. The carboxylate intermediate is stable at moderate pH but susceptible to hydrolysis (red path) if conditions are too aggressive, preventing the desired substitution (blue path).

Troubleshooting Matrix

Use this table to diagnose issues during synthesis or storage.

SymptomProbable CauseCorrective Action
Loss of Chlorine (LCMS shows M-Cl+OH mass shift)High pH Hydrolysis. Using strong bases (NaOH/KOH) in excess or at high temps.Switch to milder inorganic bases like LiOH or

. Keep reaction temp < 5°C during base addition.
Low Yield in Amidation (Reaction with amines)Competing Hydrolysis. Water is acting as a nucleophile before the amine can react.Use a biphasic system or non-aqueous solvent (DMF/DMSO) with an organic base (DIPEA). If water is necessary, buffer to pH 8-9.
Decarboxylation (Loss of

)
Thermal Instability. Pyrimidine-4-carboxylic acids can decarboxylate under vigorous reflux.Avoid boiling in acidic media. In basic media, this is rare unless temperatures exceed 100°C.
Incomplete Dissolution pH too low. The zwitterionic nature or free acid form has poor solubility in water.Slowly titrate base to pH 6-7. Do not "dump" excess base to force solubility.

Experimental Protocols

Protocol A: Safe Solubilization (for Analysis or Storage)

Goal: Dissolve the acid without hydrolyzing the chloride.

  • Solvent: Use water/acetonitrile mixture (1:1) if possible.

  • Base: Use Sodium Bicarbonate (

    
    )  or Lithium Hydroxide (LiOH) .
    
    • Why LiOH? Lithium is a "harder" cation and often forms tighter ion pairs, sometimes reducing the nucleophilicity of the bulk hydroxide slightly compared to K/Cs, but primarily it allows precise stoichiometric control.

  • Procedure:

    • Suspend 1.0 eq of the acid in water at 0°C (Ice bath) .

    • Add 1.05 eq of LiOH (1M solution) dropwise.

    • Monitor pH.[1] Stop exactly when the solution clears or pH reaches 7.5.

    • Do not exceed pH 9.

    • Use immediately. Do not store aqueous basic solutions overnight.

Protocol B: Reaction (Amination) in Basic Media

Goal: Replace Cl with an Amine (R-


) without OH competition.
  • System: Organic solvent preferred (THF, DMF, or NMP).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) .

    • Mechanism:[2][3][4][5][6][7] These non-nucleophilic organic bases scavenge the HCl formed but do not attack the C6 position.

  • Step-by-Step:

    • Dissolve 6-Chloro-5-fluoropyrimidine-4-carboxylic acid in THF.

    • Add 2.5 eq of DIPEA.

    • Cool to 0°C.

    • Add 1.1 eq of the amine nucleophile.

    • Allow to warm to RT.

    • Validation: Check HPLC.[8] The conversion should be clean.[9] If hydrolysis is observed (from wet solvent), add molecular sieves to the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: Can I use NaOH to hydrolyze the ester version of this molecule to the acid without losing the chlorine? A: Yes, but it requires strict control. Use LiOH (Lithium Hydroxide) instead of NaOH. Perform the hydrolysis at 0°C to 5°C in a THF/Water mixture. Monitor by TLC/HPLC and quench with dilute HCl immediately upon consumption of the ester. Do not let the reaction sit at high pH after the ester is gone.

Q2: Why is the 5-Fluoro group important for stability? A: The 5-Fluoro group is electron-withdrawing. While this makes the molecule a potent scaffold for drugs (increasing metabolic stability), it paradoxically makes the C6-Chlorine more reactive toward hydrolysis than the non-fluorinated analog. You must handle 5-F analogs with greater care than simple chloropyrimidines.

Q3: Is the carboxylate salt stable as a solid? A: Yes. If you carefully neutralize the acid with 1 equivalent of NaOH or KOH and lyophilize (freeze-dry) it, the resulting solid carboxylate salt is generally stable if kept dry. Instability arises primarily in solution where nucleophiles (


, 

) are mobile.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reactivity of pyrimidines and mechanisms).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubChem. (2025). 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Marx, D., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry. (Demonstrates reactivity of 6-amino/chloro pyrimidine precursors). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the LC-MS/MS Fragmentation of 6-Chloro-5-fluoropyrimidine-4-carboxylic Acid

Introduction 6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it serves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a crucial building block for synthesizing a wide array of potentially therapeutic agents. The precise characterization and quantification of this molecule and its analogues are paramount for process optimization, quality control, and metabolic studies.

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical tool of choice for this purpose, offering unparalleled sensitivity and selectivity.[1] A profound understanding of the molecule's fragmentation behavior under Collision-Induced Dissociation (CID) is the bedrock upon which robust and reliable analytical methods are built.[2]

This guide provides an in-depth analysis of the predicted fragmentation pattern of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid. It outlines the causal chemical principles behind the expected fragmentation pathways and presents a comprehensive, self-validating experimental protocol for researchers to confirm these findings and develop quantitative assays.

Predicted Fragmentation Pathways

The fragmentation of an analyte in a tandem mass spectrometer is not a random process; it is governed by the chemical structure of the ion, the stability of the resulting fragments, and the energy applied. For 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (Molecular Formula: C₅H₂ClFN₂O₂, Monoisotopic Mass: 175.9789 Da), we can predict distinct fragmentation patterns depending on the ionization mode. Due to its acidic nature, negative ion mode is often preferred for enhanced sensitivity, though positive ion mode can provide complementary structural data.

Negative Ion Mode (ESI-) Fragmentation

In negative ion mode, the molecule will deprotonate at its most acidic site, the carboxylic acid group, to form the precursor ion [M-H]⁻ at m/z 174.9716. The subsequent fragmentation of this ion is anticipated to be dominated by the loss of the carboxyl group.

The most energetically favorable fragmentation for aromatic and heterocyclic carboxylic acids is decarboxylation—the neutral loss of carbon dioxide (CO₂; 44.00 Da).[3] This process is common and typically results in the most abundant fragment ion. Following this primary fragmentation, further dissociation of the halogenated pyrimidine ring can occur.

The proposed major fragmentation pathway is as follows:

  • Primary Fragmentation: A neutral loss of CO₂ from the precursor ion to form a highly stable 5-fluoro-6-chloropyrimidinyl anion.

  • Secondary Fragmentation: Subsequent loss of a chlorine radical (Cl•) or a neutral loss of hydrogen fluoride (HF) from the primary fragment ion.

G parent [M-H]⁻ m/z 174.97 C₅HClFN₂O₂⁻ frag1 Fragment A m/z 130.98 C₄HClFN₂⁻ parent->frag1  - CO₂ (43.99 Da) frag2 Fragment B m/z 96.01 C₄HFN₂⁻ frag1->frag2  - Cl• (34.97 Da) frag3 Fragment C m/z 110.97 C₄HClN⁻ frag1->frag3  - HF (20.01 Da)

Caption: Predicted ESI- fragmentation pathway for 6-Chloro-5-fluoropyrimidine-4-carboxylic acid.

Positive Ion Mode (ESI+) Fragmentation

In positive ion mode, the molecule will be protonated to form the precursor ion [M+H]⁺ at m/z 176.9861. Fragmentation in this mode is often more complex. Common fragmentation pathways for protonated carboxylic acids include the neutral loss of water (H₂O; 18.01 Da) or the loss of formic acid (CH₂O₂; 46.01 Da).[4]

A plausible pathway involves:

  • Primary Fragmentation: Loss of a water molecule.

  • Secondary Fragmentation: Subsequent loss of a carbon monoxide molecule (CO; 28.00 Da).

Summary of Predicted Ions

The following table summarizes the key predicted ions for use in method development and data interpretation.

Ionization ModePredicted IonFormulaCalculated m/zProposed Annotation
Negative (ESI-) [M-H]⁻C₅HClFN₂O₂⁻174.9716Deprotonated Parent Ion (Precursor)
Fragment AC₄HClFN₂⁻130.9810[M-H-CO₂]⁻ (Primary Fragment)
Fragment BC₄HFN₂⁻96.0122[M-H-CO₂-Cl]⁻ (Secondary Fragment)
Positive (ESI+) [M+H]⁺C₅H₃ClFN₂O₂⁺176.9861Protonated Parent Ion (Precursor)
Fragment DC₅HClFN₂O⁺158.9755[M+H-H₂O]⁺ (Primary Fragment)
Fragment EC₄HClFN₂⁺130.9804[M+H-H₂O-CO]⁺ (Secondary Fragment)

Experimental Protocol for Method Validation

This protocol provides a robust methodology for the analysis of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid using a standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Optimization may be required for specific instrumentation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare 1 mg/mL Stock Solution (in Methanol) prep2 Serially Dilute to 1 µg/mL Working Standard prep1->prep2 lc LC Separation (Reversed-Phase C18) prep2->lc ms Mass Spectrometry (ESI Source) lc->ms msms Tandem MS (Collision Cell) ms->msms acq Data Acquisition msms->acq proc Fragmentation Analysis acq->proc

Caption: General experimental workflow for LC-MS/MS analysis.

Part 1: Reagents and Standard Preparation
  • Solvents: Use LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additive: Use LC-MS grade formic acid.

  • Stock Solution: Accurately weigh and dissolve 6-Chloro-5-fluoropyrimidine-4-carboxylic acid in methanol to prepare a 1.0 mg/mL stock solution.

  • Working Standard: Serially dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 1.0 µg/mL. This mitigates solvent effects during injection.

Part 2: Liquid Chromatography (LC) Method

The goal of the chromatography is to deliver the analyte to the mass spectrometer as a sharp, symmetrical peak, free from co-eluting matrix components. A standard reversed-phase method is suitable.

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size). Smaller particles increase efficiency but also backpressure.[5]

  • Mobile Phase A: 0.1% Formic acid in water. Formic acid is a volatile modifier that aids in protonation for ESI+ mode and provides good peak shape for acidic compounds.[6]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 4.0 min: 5% to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.1 - 6.0 min: Return to 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and reduce viscosity.

  • Injection Volume: 2 µL.

Part 3: Mass Spectrometry (MS) Method

The MS parameters must be optimized to achieve sensitive detection of the precursor ion and efficient generation of characteristic fragment ions.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative and Positive (run as separate experiments).

  • Scan Type:

    • Full Scan (MS1): To identify the precursor ion (m/z 174.97 for ESI- and 176.98 for ESI+).

    • Product Ion Scan (MS/MS): To generate fragment ions from the isolated precursor.

  • Source Parameters (Typical Starting Points):

    • Capillary Voltage: 3.0 kV (Negative), 3.5 kV (Positive).

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂) Flow: 800 L/hr.

    • Desolvation Temperature: 400 °C.

  • MS/MS Parameters:

    • Precursor Ion Isolation: Isolate the monoisotopic peak of the parent ion (m/z 174.97 or 176.98) with an isolation window of ~1 Da.

    • Collision Gas: Argon.

    • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to determine the optimal energy that produces a rich spectrum of fragment ions without completely eliminating the precursor. For carboxylic acids, decarboxylation often occurs at lower energies (10-20 eV).[3]

Data Interpretation and Method Application

Upon acquiring the data, the experimental fragmentation pattern should be compared against the predicted ions in the table above. The presence of the decarboxylated fragment (m/z 130.98) in negative mode is a strong confirmation of the compound's identity.

Once the characteristic fragmentation is confirmed, this information can be used to build a highly sensitive and selective quantitative method using Multiple Reaction Monitoring (MRM). In an MRM experiment, the mass spectrometer is set to specifically monitor the transition from the precursor ion to a specific, high-intensity fragment ion (e.g., m/z 174.97 → 130.98). This technique filters out chemical noise, dramatically improving the signal-to-noise ratio and allowing for quantification at very low levels.

Conclusion

The LC-MS/MS fragmentation of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid is predictable and primarily driven by the loss of the carboxylic acid functional group. In negative ion mode, the dominant fragmentation pathway involves a characteristic neutral loss of CO₂ to produce a stable fragment ion at m/z 130.98. This predictable behavior allows for confident identification and the development of highly specific quantitative methods. The detailed experimental protocol provided herein serves as a comprehensive, self-validating framework for researchers to confirm these fragmentation patterns and apply this knowledge to critical analytical challenges in pharmaceutical development and scientific research.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Goras, T., et al. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transition from HAA5 to HAA9. H2Open Journal. [Link]

  • Lee, S., et al. (2017). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology. [Link]

  • Ge, J., et al. (2007). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of Mass Spectrometry. [Link]

  • Hulin, M., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring. [Link]

  • Wikipedia. (2023). Collision-induced dissociation. [Link]

  • Higton, D., & Kift, R. (2004). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Science. [Link]

  • Moraes, M. C., et al. (2019). Fragmentation analysis of phenolic acids by ESI(−)-MS/MS in the E lab (eV) variation obtained in the triple quadrupole (QqQ) analyzer. ResearchGate. [Link]

  • Chromatography Forum. (2007). how to develop a lc-ms/ms method for acidic compounds plasma. [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]

  • Goras, T., et al. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water. H2Open Journal. [Link]

  • Diva-portal.org. (2018). Evaluation of critical instrument parameters for the transfer of LC-MS quantification methods between LC-MS/MS and Orbitrap MS. [Link]

  • SciSpace. (2018). Comparison of collision-induced dissociation and electron-induced dissociation of phillyrin using FT-ICR MS. [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

  • LCGC. (2020). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. [Link]

  • Journal of the American Society for Mass Spectrometry. (2023). Ultraviolet photodissociation and collision-induced dissociation for qualitative/quantitative analysis of low molecular weight compounds by liquid chromatography-mass spectrometry. [Link]

  • Metabolites. (2023). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. [Link]

  • Journal of Chinese Pharmaceutical Sciences. (2019). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

  • Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

  • Rapid Communications in Mass Spectrometry. (2016). Unexpected linear ion trap collision-induced dissociation and Fourier transform ion cyclotron resonance infrared multi-photon dissociation fragmentation of a hydrated C-glycoside of 5-fluorouridine formed by the action of the pseudouridine synthases RluA and TruB. [Link]

  • University of Arizona. (n.d.). Interpretation of mass spectra. [Link]

  • Molecules. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • Agilent Technologies. (2023). Supercharge your Method Development with a Quick, Easy, Universally Compatible LC and LC/MS method. [Link]

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Comparative

Advanced Spectroscopic Characterization Guide: 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Executive Summary 6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a critical scaffold in the synthesis of high-value agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). Its structural complexity—fe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a critical scaffold in the synthesis of high-value agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors). Its structural complexity—featuring a nitrogen-rich heteroaromatic ring, a polar carboxylic acid tail, and two distinct halogen substituents—presents a unique infrared (IR) spectral signature.[1]

This guide provides a technical breakdown of its IR profile, comparing it against key structural analogs to establish a diagnostic performance baseline . By analyzing the specific vibrational modes of the C-F and C-Cl bonds relative to the carboxylic acid motif, researchers can reliably distinguish this compound from its non-fluorinated precursors or hydrolysis byproducts.

Technical Deep Dive: The Spectral Fingerprint

Theoretical vs. Experimental Baseline

Due to the specific substitution pattern, the IR spectrum of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid is governed by the interplay between the electron-withdrawing nature of the halogens and the resonance of the pyrimidine ring.

Key Diagnostic Regions:

  • The "Warhead" Region (1700–1760 cm⁻¹): The carbonyl (C=O) stretch.[1][2]

  • The Halogen Fingerprint (1000–1350 cm⁻¹): The C-F stretch (high intensity).[1]

  • The Low-Frequency Anchor (600–800 cm⁻¹): The C-Cl stretch.

Comparative Peak Assignment Table

The following table synthesizes data from structural analogs (e.g., Pyrimidine-4-carboxylic acid and 6-chloropyrimidines) to establish the expected peak positions for the target molecule.

Vibrational ModeTarget: 6-Cl-5-F-Pyrimidine-4-COOH (cm⁻¹)Alternative A: 6-Cl-Pyrimidine-4-COOH (cm⁻¹)Alternative B: Pyrimidine-4-COOH (cm⁻¹)Diagnostic Note
O-H Stretch 2500–3300 (Broad)2500–3300 (Broad)2500–3300 (Broad)Characteristic "Hairy Beard" of carboxylic acid dimers. Indistinguishable between analogs.
C=O[1] Stretch 1735–1750 1725–17401710–1725Critical Differentiator. The F and Cl atoms (EWG) inductively withdraw density, strengthening the C=O bond and shifting it to a higher wavenumber compared to the non-halogenated scaffold [1][4].
Ring Breathing 1560–1590 1550–15801580–1600Pyrimidine ring skeletal vibrations.[1] Fluorination often causes a slight blue shift and intensity change due to dipole alteration [2].[1]
C-F Stretch 1280–1320 (Strong)ABSENT ABSENT Primary Identity Marker. A sharp, intense band unique to the 5-fluoro derivative.[1]
C-Cl Stretch 720–760 700–750ABSENT Confirms the presence of the chlorine at the 6-position.

Performance Analysis: Distinguishing Alternatives

In drug development workflows, "performance" in spectroscopy is defined by the resolution of identity . The ability to distinguish the target from its precursors is paramount.

Scenario 1: Validation of Fluorination
  • Context: Synthesizing the target from 6-chloropyrimidine-4-carboxylic acid.

  • The Challenge: Both compounds have the C-Cl band and the -COOH bands.

  • The Solution: Monitor the 1280–1320 cm⁻¹ region . The appearance of a strong C-F stretch is the definitive "Go/No-Go" signal. Additionally, observe the C=O shift ; the target should appear at a slightly higher wavenumber (~10-15 cm⁻¹) due to the added electronegativity of the fluorine atom [3].

Scenario 2: Purity Assessment (Hydrolysis Check)[1]
  • Context: Storage stability.

  • The Challenge: Hydrolysis of the C-Cl bond to a hydroxyl group (forming 5-fluoro-6-hydroxypyrimidine-4-carboxylic acid).

  • The Solution: Loss of the band at 720–760 cm⁻¹ (C-Cl) and the emergence of a new, sharper phenolic/enolic O-H stretch (distinct from the carboxylic O-H) or a shift in the amide I/II region if tautomerization occurs.

Experimental Protocol: High-Resolution ATR-FTIR

To obtain the resolution necessary to see the subtle shifts described above, a standard KBr pellet is often insufficient due to moisture interference with the -COOH band. Attenuated Total Reflectance (ATR) is the recommended methodology.[1]

Protocol: Diamond ATR Acquisition

Step 1: Instrument Preparation

  • Purge: Purge the spectrometer optics with dry nitrogen for 15 minutes to eliminate atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor, which interfere with the O-H and nitrile/fingerprint regions.

  • Background: Collect a 64-scan background spectrum of the clean diamond crystal.

Step 2: Sample Preparation

  • State: Ensure the 6-Chloro-5-fluoropyrimidine-4-carboxylic acid is a dry, fine powder. Large crystals can cause poor contact.[1]

  • Application: Place ~5 mg of sample onto the center of the diamond crystal.

  • Compression: Apply high pressure using the anvil clamp.[1] Note: Carboxylic acids are hard; ensure the "Slip-Clutch" clicks to guarantee maximum contact without cracking the crystal.

Step 3: Acquisition Parameters

  • Resolution: Set to 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve the fine splitting of halogenated ring modes).

  • Scans: 32 or 64 scans.

  • Range: 4000–450 cm⁻¹.[1]

Step 4: Post-Processing

  • ATR Correction: Apply "ATR Correction" algorithm (dependent on refractive index, typically n=1.5 for organics) to adjust relative peak intensities to match transmission library standards.[1]

Decision Logic: Identity Confirmation Workflow

The following diagram illustrates the logical flow for confirming the identity of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid against its common analogs using spectral data.

IR_Identity_Workflow Start Unknown Sample Spectrum CheckCOOH Check 2500-3300 cm⁻¹ (Broad O-H) & 1700-1760 cm⁻¹ (C=O) Start->CheckCOOH IsAcid Features Present? CheckCOOH->IsAcid CheckCF Check 1280-1320 cm⁻¹ (Strong C-F Stretch) IsAcid->CheckCF Yes ResultUnknown UNKNOWN / DEGRADED IsAcid->ResultUnknown No HasCF Peak Present? CheckCF->HasCF CheckCl Check 720-760 cm⁻¹ (C-Cl Stretch) HasCF->CheckCl Yes ResultPrecursor LIKELY PRECURSOR: 6-Chloropyrimidine- 4-carboxylic acid HasCF->ResultPrecursor No (Has C-Cl?) HasCl Peak Present? CheckCl->HasCl ResultTarget CONFIRMED: 6-Chloro-5-fluoropyrimidine- 4-carboxylic acid HasCl->ResultTarget Yes ResultScaffold LIKELY SCAFFOLD: Pyrimidine-4-carboxylic acid HasCl->ResultScaffold No (Check other modes) ResultPrecursor->CheckCl Verify Cl

Caption: Logical decision tree for spectral verification of 6-Chloro-5-fluoropyrimidine-4-carboxylic acid, prioritizing functional group elimination.

References

  • Kiegiel, K., et al. (2013).[1][3] Pyrimidine-4-carboxylic acid: Crystal structure and spectroscopic characterization. ResearchGate. Link

  • NIST Mass Spectrometry Data Center. (2018).[1] IR Spectrum of 6-chloro-4,5-pyrimidinediamine. NIST Chemistry WebBook, SRD 69.[1][4] Link

  • LibreTexts Chemistry. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Link[1]

  • Styers, W., et al. (2023).[1][5] Rotational and Infrared Spectra of Pyrimidine: Vibrational Ground State. IDEALS, University of Illinois.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Chloro-5-fluoropyrimidine-4-carboxylic acid

Topic: Personal protective equipment for handling 6-Chloro-5-fluoropyrimidine-4-carboxylic acid Content Type: Operational Safety & Logistics Guide[1] Executive Safety Summary Immediate Action Required: Treat 6-Chloro-5-f...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 6-Chloro-5-fluoropyrimidine-4-carboxylic acid Content Type: Operational Safety & Logistics Guide[1]

Executive Safety Summary

Immediate Action Required: Treat 6-Chloro-5-fluoropyrimidine-4-carboxylic acid (CAS: 1260797-42-7) as a Corrosive/Irritant and Moisture-Sensitive agent.

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335), and potential Acute Toxicity (Oral) (H302).[2]

  • Critical Risk: Hydrolysis releases trace Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF) vapors upon contact with moisture.

  • Engineering Control: Mandatory use of a certified chemical fume hood.

Chemical Risk Profile & Mechanism

Scientist-to-Scientist Analysis

To handle this compound safely, one must understand the structural causality of its hazards. The molecule consists of a pyrimidine ring substituted with a chlorine atom at C6, a fluorine atom at C5, and a carboxylic acid at C4.[2]

  • Electrophilic Reactivity: The electron-deficient pyrimidine ring, further deactivated by the electronegative Chlorine and Fluorine atoms, makes the C6-Chlorine bond susceptible to nucleophilic attack (e.g., by water or mucosal proteins). This reactivity drives the skin sensitization and irritation potential.

  • Acidic Corrosivity: The carboxylic acid moiety (

    
    ) contributes to direct tissue damage upon contact.
    
  • Hydrolytic Instability: In humid environments, the C-Cl bond can slowly hydrolyze, releasing HCl gas. This creates an "invisible" inhalation hazard in poorly ventilated storage areas.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed minimum compliance, ensuring researcher safety through redundancy.

PPE CategoryStandard RequirementAdvanced Specification (Recommended)Rationale
Hand Protection Nitrile Gloves (0.11 mm)Double-Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (5-8 mil) or NeopreneFluorinated heterocycles can permeate thin nitrile. Double gloving provides a "breakthrough buffer."
Eye Protection Safety Glasses w/ Side ShieldsChemical Splash Goggles + Face Shield (if >5g)Powder handling risks airborne micro-particulates that glasses cannot seal against.
Respiratory Fume Hood (Face Velocity >100 fpm)N95/P100 Respirator (if outside hood)Mandatory backup if weighing scale is not inside a hood or enclosure.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Lab Coat or ApronCotton absorbs chemicals; Tyvek repels dusts and liquids, preventing skin contact.
Operational Protocol: The Self-Validating Workflow

This protocol uses Self-Validating Steps —visual or physical checks that confirm safety before proceeding to the next stage.

Phase A: Receipt & Initial Inspection
  • Package Integrity Check: Before opening, inspect the outer septum/seal.

    • Validation: If the inner liner appears yellowed or "foggy," hydrolysis has occurred. Do not open. Treat as hazardous waste.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation.

Phase B: Weighing & Transfer
  • Location: Chemical Fume Hood ONLY.

  • Static Control: Use an anti-static gun or ionizer bar if available. Fluorinated powders are highly static and prone to "jumping."

  • The "Tapping" Technique:

    • Tap the container on a cork ring to settle dust.

    • Open slowly away from the face.

    • Validation: Check for a sharp, acrid odor (indicative of HCl/HF). If detected, reseal and check hood ventilation.

Phase C: Reaction Setup
  • Solvent Choice: Avoid protic solvents (water, alcohols) unless the reaction specifically demands it, to minimize hydrolysis.

  • Addition Rate: Add the solid to the solvent, not solvent to solid, to control exotherms.

Phase D: Storage Strategy
  • Temperature: 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Argon or Nitrogen.

  • Secondary Containment: Place the vial inside a desiccator or a sealed jar with desiccant packets.

    • Validation: Include a pH indicator strip inside the secondary container. If the strip turns red, acid vapors are leaking.

Emergency Response Logic
Scenario: Spillage (Solid Powder)

Do NOT use a brush or broom (creates dust).

  • Evacuate the immediate area (5-meter radius).

  • Don PPE: Goggles, double gloves, N95 respirator.

  • Contain: Cover spill with a damp paper towel (dampened with inert solvent like hexane or oil, NOT water) to trap dust.

  • Collect: Scoop up the damp material into a wide-mouth waste jar.

  • Clean: Wipe surface with 5% Sodium Bicarbonate solution to neutralize acidic residues.

Scenario: Skin/Eye Exposure[1][3][4][5][6][7]
  • Skin: Wash with soap and water for 15 minutes.[2] Do not use organic solvents (ethanol/DMSO) as they increase skin permeability.

  • Eyes: Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately (mentioning potential Fluoride component).[1][6]

Visualizations
Diagram 1: Safe Handling Lifecycle

A closed-loop system for maintaining chemical integrity and operator safety.

SafeHandling Receipt Receipt & Inspection (Check for Hydrolysis) Storage Storage (2-8°C, Inert Gas, Desiccant) Receipt->Storage Pass Disposal Disposal (Segregated Stream) Receipt->Disposal Fail (Yellow/Fumes) Weighing Weighing (Fume Hood, Anti-Static) Storage->Weighing Equilibrate Temp Weighing->Storage Reseal & Purge Reaction Reaction Setup (Avoid Protic Solvents) Weighing->Reaction Transfer Reaction->Disposal Waste Stream

Caption: The "Pass/Fail" logic at Receipt prevents compromised material from entering the workflow.

Diagram 2: Spill Response Decision Tree

Immediate tactical decisions for laboratory personnel.

SpillResponse Start Spill Detected Type Is it Powder or Solution? Start->Type Powder Powder Spill Type->Powder Solution Solution Spill Type->Solution ActionP1 Cover with Oil/Solvent-Dampened Cloth (Prevent Dust) Powder->ActionP1 ActionS1 Absorb with Vermiculite/Sand Solution->ActionS1 Neutralize Wipe with 5% NaHCO3 ActionP1->Neutralize ActionS1->Neutralize Waste Dispose as Hazardous Waste Neutralize->Waste

Caption: Protocol distinguishes between powder (dust hazard) and solution (spread hazard) mitigation.

Waste Disposal & Compliance
  • Classification: Halogenated Organic Waste.

  • Segregation: Do NOT mix with strong oxidizers or alkali waste streams.

  • Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to capture HCl/HF gases).

  • Labeling: Must be clearly labeled "Toxic," "Corrosive," and "Halogenated."

References
  • PubChem. (2025). 6-Chloro-5-fluoropyrimidin-4-amine (Related Compound Safety Profile). National Library of Medicine. [Link]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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